4-Formyl-3-nitrobenzoic Acid: Comprehensive Physicochemical Profile and Synthetic Methodologies
Executive Summary & Strategic Importance In the realm of medicinal chemistry and advanced materials synthesis, 4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9) serves as a highly versatile, bifunctional building block. Ch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
In the realm of medicinal chemistry and advanced materials synthesis, 4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9) serves as a highly versatile, bifunctional building block. Characterized by a highly electron-deficient aromatic core, this compound offers two orthogonal reactive sites: an electrophilic formyl group and a carboxylic acid. This orthogonal reactivity allows for divergent late-stage functionalization, making it a critical intermediate in the development of isoxazoline insecticides, metal-organic frameworks (MOFs), and benzamide-based anti-cancer toxins.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, thermodynamic behavior, and field-proven synthetic workflows, designed specifically for researchers and drug development professionals.
Understanding the macroscopic physical properties of 4-formyl-3-nitrobenzoic acid requires an analysis of its molecular-level interactions. The table below summarizes its core quantitative data, contextualized by the causality of these metrics.
Property
Value
Causality & Experimental Relevance
Molecular Weight
195.13 g/mol
Highly optimal for fragment-based drug design (FBDD); leaves ample mass allowance for downstream derivatization.
Melting Point
160–162 °C
The high melting point is driven by strong intermolecular hydrogen bonding between carboxylic acid dimers, reinforced by dipole-dipole interactions from the nitro and formyl groups.
LogP (XLogP3)
1.1 – 1.28
Moderate lipophilicity. Ensures the compound is easily handled in standard organic extraction workflows without excessive partitioning into aqueous phases.
Topological Polar Surface Area
97.51 Ų
High polarity restricts passive blood-brain barrier (BBB) penetration, making it suitable for peripherally targeted drug scaffolds.
Hydrogen Bond Donors
1
Exclusively from the carboxylic acid (-COOH) proton.
Hydrogen Bond Acceptors
5
Distributed across the nitro (-NO2), formyl (-CHO), and carboxyl oxygens, making the molecule highly sensitive to protic solvent interactions.
Physical Form
Light yellow powder
The yellow hue is a direct result of the extended conjugation of the aromatic system with the chromophoric nitro group.
Data supported by compound databases including and .
Structural Causality & Spectroscopic Profile
Electronic Effects and Reactivity
The aromatic ring of 4-formyl-3-nitrobenzoic acid is profoundly electron-deficient. Both the nitro group (at C3) and the formyl group (at C4) are strongly deactivating and meta-directing. Mechanistically, the steric bulk of the ortho-nitro group forces the formyl carbonyl slightly out of perfect coplanarity with the aromatic ring. This subtle disruption in conjugation increases the ground-state energy of the aldehyde, rendering it exceptionally reactive toward nucleophilic attack (e.g., by amines or hydrides).
NMR Spectroscopic Signatures
When validating the purity of this compound,
1
H-NMR (in DMSO-
d6
) provides a definitive diagnostic profile. According to structural characterization data from, the defining chemical shifts are:
~10.03 ppm (Singlet, 1H): The formyl proton. Its extreme downfield shift is caused by the anisotropic deshielding of the carbonyl double bond, compounded by the electron-withdrawing effect of the adjacent nitro group.
~8.07 ppm (Singlet/Fine Doublet, 1H): The aromatic proton at C2, sandwiched between the nitro and carboxyl groups.
~8.05 ppm (Multiplet, 2H): The remaining aromatic protons at C5 and C6.
Self-Validating Experimental Workflows
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a self-validating system where the success of each phase is confirmed before proceeding.
Protocol 1: Handling and Storage (Auto-Oxidation Prevention)
Aldehydes are notoriously prone to auto-oxidation into carboxylic acids upon exposure to atmospheric oxygen. For 4-formyl-3-nitrobenzoic acid, this results in the formation of 3-nitroterephthalic acid, which will poison downstream chemoselective reactions.
Aliquotting: Transfer the bulk powder into amber glass vials to prevent UV-induced degradation of the nitro group.
Inert Atmosphere: Purge the headspace of the vial with Argon or dry Nitrogen for 30 seconds before sealing.
Storage: Store at 4 °C.
Validation: Before utilizing a batch that has been stored for >3 months, run a rapid TLC (Eluent: 9:1 DCM:MeOH with 1% AcOH). The appearance of a highly polar, baseline-hugging spot indicates carboxylic acid degradation.
Protocol 2: Chemoselective Amidation of the Carboxyl Group
To synthesize benzamide derivatives without destroying the formyl group, one must exploit the differential reactivity of primary vs. secondary amines. As demonstrated in the synthesis of benzamide anti-cancer toxins published in the , secondary amines (like arylpiperazines) are utilized because they cannot form stable imines with the aldehyde.
Activation: Dissolve 4-formyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and DMAP (0.1 eq). Stir at room temperature for 15 minutes.
Causality: EDC activates the carboxyl group, while DMAP acts as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate.
In-Process Validation: Quench a 5 µL aliquot in 100 µL of methanol and analyze via LC-MS. The appearance of the methyl ester derivative (
m/z
~209) confirms successful activation.
Coupling: Add the secondary amine (1.2 eq) dropwise. Stir for 16 hours at room temperature.
Workup: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO
3
, and brine.
Validation: The target benzamide partitions into the organic layer, while the water-soluble EDC urea byproduct is completely removed in the aqueous washes.
Workflow Visualization
The following diagram maps the logical relationship between the core scaffold and its divergent functionalization pathways.
Divergent synthetic workflows for 4-formyl-3-nitrobenzoic acid functionalization.
References
PubChem . 4-Formyl-3-nitrobenzoic acid | C8H5NO5 | CID 18462627. National Center for Biotechnology Information. Available at:[Link]
Journal of Medicinal Chemistry (ACS Publications) . A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Available at:[Link]
European Patent Office. Isoxazoline derivatives as insecticidal compounds (EP 2748155 B1).
Exploratory
Structural Elucidation and Spectroscopic Profiling of 4-Formyl-3-nitrobenzoic Acid: A Technical Guide
Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary 4-Formyl-3-nitrobenzoic acid (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9) is a highly functionalized aromatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), metal-organic frameworks (MOFs), and advanced agrochemicals [1]. The presence of three distinct electron-withdrawing groups—a carboxylic acid, a nitro group, and an aldehyde—on a single benzene ring creates a highly deactivated and electronically complex system. This guide provides a comprehensive framework for the spectroscopic elucidation of this compound, detailing the causality behind experimental choices and providing self-validating analytical protocols.
Chemical Identity & Physicochemical Profile
Before initiating spectroscopic workflows, it is critical to establish the baseline physicochemical parameters of the analyte. The strong electron-withdrawing nature of the substituents significantly impacts the molecule's solubility, acidity, and ionization potential [1, 2].
Property
Value / Description
IUPAC Name
4-formyl-3-nitrobenzoic acid
CAS Number
604000-99-9
Molecular Formula
C₈H₅NO₅
Exact Mass (Monoisotopic)
195.0168 Da
Molecular Weight
195.13 g/mol
Hydrogen Bond Donors/Acceptors
1 / 5
Topological Polar Surface Area (TPSA)
100 Ų
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for mapping the carbon-hydrogen framework. For 4-Formyl-3-nitrobenzoic acid, solvent selection is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent choice; its high dielectric constant perfectly solvates the polar carboxylic and nitro groups, while preventing the rapid proton exchange of the -COOH group that would occur in protic solvents like CD₃OD [3].
¹H NMR Spectral Data (400 MHz, DMSO-d6)
The aromatic ring contains three protons (H2, H5, H6). The regiochemistry dictates profound anisotropic deshielding, particularly at the C2 position, which is flanked by two strongly electron-withdrawing groups (-COOH and -NO₂).
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Mechanistic Causality / Notes
-COOH
~13.50
Broad Singlet
N/A
Highly deshielded acidic proton; broadness due to intermolecular hydrogen bonding.
-CHO (Aldehyde)
~10.30
Singlet
N/A
Deshielded by the carbonyl oxygen's diamagnetic anisotropy.
H2 (Aromatic)
~8.65
Doublet (or fine Singlet)
~1.5 (meta)
Maximum deshielding; ortho to both -COOH and -NO₂.
H6 (Aromatic)
~8.40
Doublet of Doublets
8.0 (ortho), 1.5 (meta)
Ortho to -COOH, meta to -CHO.
H5 (Aromatic)
~8.10
Doublet
8.0 (ortho)
Ortho to -CHO, meta to -NO₂.
¹³C NMR Spectral Data (100 MHz, DMSO-d6)
Carbon Assignment
Chemical Shift (δ, ppm)
Causality / Substituent Effect
C=O (Aldehyde)
~189.0
Extreme deshielding from the sp² oxygen.
C=O (Carboxylic)
~166.0
Typical resonance for an aromatic carboxylic acid.
C3 (C-NO₂)
~149.0
Strong inductive electron withdrawal by the nitro group.
C1 (C-COOH)
~135.0
Ipso carbon attached to the carboxylate.
C6, C4, C5, C2
125.0 - 133.0
Aromatic carbons; C2 is the most shielded relative to C3 due to resonance effects.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal validation of the functional groups. Attenuated Total Reflectance (ATR) is preferred over KBr pelleting to prevent moisture absorption, which can obscure the critical O-H stretching region.
Vibrational Mode
Wavenumber (cm⁻¹)
Diagnostic Significance
O-H Stretch (Acid)
3300 - 2500 (Broad)
Confirms the carboxylic acid; broadness is caused by extensive hydrogen-bonded dimers.
C=O Stretch (Aldehyde)
~1710
Sharp, intense peak distinguishing the formyl carbonyl.
C=O Stretch (Acid)
~1685
Shifted slightly lower than the aldehyde due to hydrogen bonding and resonance.
N-O Asymmetric Stretch
~1535
Primary diagnostic band for the aromatic nitro group.
N-O Symmetric Stretch
~1350
Secondary diagnostic band for the nitro group.
Mass Spectrometry (MS) & Fragmentation Kinetics
To achieve optimal sensitivity, Electrospray Ionization in Negative Mode (ESI-) is required. The carboxylic acid moiety readily donates a proton, forming a highly stable carboxylate anion. Positive mode (ESI+) will yield poor signal-to-noise ratios due to the lack of basic amine groups.
Precursor Ion: The [M-H]⁻ ion is observed at m/z 194.01 (Exact mass: 195.0168 - 1.0078 = 194.0090).
Fragmentation (MS/MS): Collision-Induced Dissociation (CID) typically results in the neutral loss of carbon dioxide (-44 Da) from the carboxylic acid, yielding a prominent fragment at m/z 150.01 . Secondary fragmentation often involves the loss of the nitro radical or NO₂ (-46 Da).
To ensure scientific integrity, the following protocols incorporate mandatory self-validation steps to prevent false positives or artifactual data.
Protocol A: NMR Acquisition
Sample Prep: Weigh exactly 5.0 mg of 4-Formyl-3-nitrobenzoic acid. Dissolve completely in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).
Self-Validation: Prior to acquiring the sample scans, verify the lock signal stability. Run a dummy scan to ensure the TMS internal standard peak is sharply calibrated at exactly 0.00 ppm. Check for the DMSO residual quintet at 2.50 ppm to confirm solvent integrity.
Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 1.5s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, 2.0s relaxation delay).
Protocol B: FT-IR (ATR) Analysis
Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to dry completely.
Self-Validation: Perform a background scan immediately before loading the sample. The baseline must show >98% transmittance across the 4000-400 cm⁻¹ range. Any peaks indicate cross-contamination and require re-cleaning.
Acquisition: Place 1-2 mg of solid powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal optical contact. Acquire 32 scans at 4 cm⁻¹ resolution.
Protocol C: LC-MS (ESI-) Profiling
Preparation: Dilute the analyte to 1 µg/mL in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.
Self-Validation: Infuse a standard tuning mix (e.g., sodium formate) prior to the run. Calibrate the Quadrupole Time-of-Flight (Q-TOF) detector to ensure mass accuracy is within a <5 ppm error margin.
Acquisition: Inject 2 µL into the LC-MS system. Operate the ESI source at a capillary voltage of 2.5 kV and a desolvation temperature of 350°C. Extract the chromatogram specifically at m/z 194.01.
Analytical Workflow Visualization
The following diagram illustrates the interconnected, self-validating workflow required for the absolute structural confirmation of 4-Formyl-3-nitrobenzoic acid.
Caption: Analytical workflow for the spectroscopic elucidation of 4-Formyl-3-nitrobenzoic acid.
References
4-Formyl-3-nitrobenzoic acid | C8H5NO5 | CID 18462627, PubChem, National Center for Biotechnology Information.[Link]
Foundational
Structural Elucidation and Synthetic Utility of 4-Formyl-3-nitrobenzoic Acid
An In-Depth Technical Guide for Drug Development Professionals Executive Summary Often encountered in legacy chemical inventories or commercial supplier catalogs under the synonym "4-carboxy-2-nitrobenzaldehyde," the mol...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
Often encountered in legacy chemical inventories or commercial supplier catalogs under the synonym "4-carboxy-2-nitrobenzaldehyde," the molecule with CAS Registry Number 604000-99-9 is a highly versatile building block in modern medicinal chemistry. However, strict adherence to modern nomenclature rules dictates a different Preferred IUPAC Name (PIN). This whitepaper provides a comprehensive technical guide to the structural elucidation, physicochemical profiling, and advanced synthetic applications of 4-formyl-3-nitrobenzoic acid , a critical scaffold used in the synthesis of MDM2-p53 inhibitors and β-tubulin-targeting benzamide toxins.
IUPAC Nomenclature & Structural Hierarchy
The misnomer "4-carboxy-2-nitrobenzaldehyde" arises from incorrectly assigning the aldehyde (-CHO) as the principal functional group. In systematic IUPAC nomenclature, the principal functional group determines the parent structure and the suffix of the name.
Priority Rules : According to IUPAC Blue Book guidelines, carboxylic acids (-COOH) possess a higher nomenclature priority than aldehydes (-CHO), which in turn have higher priority than nitro groups (-NO2)[1].
Parent Structure : Because the carboxylic acid is the highest-priority group, the parent structure is benzoic acid . The carbon atom of the benzene ring attached to the carboxyl group is rigidly designated as C1.
Substituent Numbering : The remaining groups are treated as substituents: the aldehyde becomes a "formyl" group, and the nitro group remains "nitro." Numbering around the benzene ring must proceed in the direction that yields the lowest possible locant set.
Path A (Counter-Clockwise): Yields substituents at C3 (nitro) and C4 (formyl). Set = 3,4.
Path B (Clockwise): Yields substituents at C4 (formyl) and C5 (nitro). Set = 4,5.
Since the set (3,4) is lower than (4,5), the correct PIN is 4-formyl-3-nitrobenzoic acid [1].
Caption: Workflow for deriving the Preferred IUPAC Name (PIN) of 4-formyl-3-nitrobenzoic acid.
Physicochemical and Computational Profiling
Understanding the physicochemical properties of 4-formyl-3-nitrobenzoic acid is essential for predicting its behavior in organic solvents during synthesis and its pharmacokinetic potential if incorporated intact into a drug scaffold.
As a trifunctional scaffold, the orthogonal reactivity of 4-formyl-3-nitrobenzoic acid allows for selective, late-stage functionalization without the need for extensive protecting group chemistry.
4.1. Aldehyde Reactivity: Reductive Amination
The highly electrophilic formyl group is primed for reductive amination to construct complex amine networks. This pathway was utilized in the multi-gram scale synthesis of the potent MDM2-p53 inhibitor BI-0282[3]. By reacting the aldehyde with an amine intermediate in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) and acetic acid, researchers successfully generated highly functionalized spirooxindole compounds[3].
4.2. Carboxylic Acid Reactivity: Amide Coupling
The carboxylate moiety can be readily activated for amide bond formation. In the development of benzamide anti-cancer toxins targeting β-tubulin, 4-formyl-3-nitrobenzoic acid is condensed with arylpiperazines[4]. This is typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP)[4].
4.3. Nitro Group Reactivity: Davis-Beirut Reaction
The ortho-relationship between the nitro group and the formyl group makes this molecule an ideal precursor for the Davis-Beirut reaction. Treatment with basic conditions facilitates cyclization to form 2H-indazole derivatives, which are privileged scaffolds in kinase inhibitor design[3].
Caption: Orthogonal synthetic pathways utilizing the functional groups of 4-formyl-3-nitrobenzoic acid.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems where the causality behind reagent selection is explicitly defined.
Protocol A: Selective Reductive Amination (Adapted from BI-0282 Synthesis)
Objective : Convert the formyl group to a substituted amine while leaving the carboxylic acid and nitro groups intact.
Causality : Glacial acetic acid serves a dual purpose as both the solvent and an acid catalyst, protonating the intermediate carbinolamine to accelerate water elimination and iminium ion formation. NaBH(OAc)3 is explicitly chosen over NaBH4; the electron-withdrawing acetate ligands reduce the hydridic character of the boron center, preventing the premature reduction of the unreacted aldehyde to an alcohol, thereby maximizing the yield of the desired amine[3].
Procedure :
Imine Formation : Dissolve the primary or secondary amine (1.0 equiv) in glacial acetic acid. Add 4-formyl-3-nitrobenzoic acid (1.2 equiv) to the solution. Stir at ambient temperature for 1 hour to ensure complete conversion to the iminium intermediate[3].
Temperature Control : Cool the reaction vessel using an ice/water bath (0 °C) to mitigate the exothermic nature of the hydride addition.
Reduction : Add NaBH(OAc)3 (2.5 equiv) portion-wise over 15 minutes[3].
Propagation : Remove the cooling bath and allow the mixture to stir for 16 hours at room temperature.
Work-up & Validation : Quench the reaction carefully with distilled water. Dilute with dichloromethane (DCM). Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated aqueous NaHCO3 to neutralize residual acetic acid. Self-Validation: The cessation of CO2 evolution validates complete neutralization. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude amine[3].
Protocol B: EDC/DMAP-Mediated Amide Coupling (Adapted from Benzamide Toxin Synthesis)
Objective : Couple the carboxylic acid with an arylpiperazine to form a benzamide derivative.
Causality : EDC·HCl is utilized as a water-soluble coupling agent to activate the carboxylic acid into an unstable O-acylisourea intermediate. DMAP is introduced as a nucleophilic catalyst; it attacks the O-acylisourea to form a highly reactive acylpyridinium species. This intermediate is far more susceptible to nucleophilic attack by the arylpiperazine and prevents the formation of the unreactive N-acylurea byproduct[4].
Procedure :
Activation : In an oven-dried flask under a nitrogen atmosphere, dissolve 4-formyl-3-nitrobenzoic acid (1.0 equiv) and the target arylpiperazine (1.1 equiv) in anhydrous DMF (0.2 M concentration)[4].
Catalysis : Add DMAP (0.1 equiv) to the stirring solution[4].
Coupling : Add EDC·HCl (1.5 equiv) in a single portion at room temperature. Stir the reaction for 16 hours[4].
Work-up & Validation : Dilute the mixture with ethyl acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove unreacted piperazine and DMAP), saturated NaHCO3 (to remove unreacted carboxylic acid), and brine. Self-Validation: The sequential pH-adjusted phase separation cleanly isolates the neutral benzamide product. Dry over MgSO4, filter, and purify via flash chromatography (gradient of 0–50% EtOAc in hexane)[4].
References
National Center for Biotechnology Information. "4-Formyl-3-nitrobenzoic acid | C8H5NO5 | CID 18462627 - PubChem." PubChem, [Link][1].
"Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction." Organic Process Research & Development - ACS Publications,[Link][3].
"A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins." Journal of Medicinal Chemistry - ACS Publications,[Link][4].
Crystal Structure and Synthon Applications of 4-Formyl-3-nitrobenzoic Acid in Advanced Therapeutics
Executive Summary 4-Formyl-3-nitrobenzoic acid (CAS 604000-99-9)[1] is a highly functionalized, rigid aromatic building block that has become indispensable in modern medicinal chemistry and crystallographic engineering....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Formyl-3-nitrobenzoic acid (CAS 604000-99-9)[1] is a highly functionalized, rigid aromatic building block that has become indispensable in modern medicinal chemistry and crystallographic engineering. As a trifunctional synthon—bearing a carboxylic acid, a formyl group, and a nitro group—it provides predictable hydrogen-bonding motifs and orthogonal reactivity. This technical whitepaper details its structural crystallography, physicochemical properties, and its pivotal role in synthesizing complex, stereochemically stable active pharmaceutical ingredients (APIs), such as the MDM2-p53 inhibitor BI-0282[2] and novel benzamide-based β-tubulin toxins[3].
Crystallographic and Structural Profiling
Molecular Geometry and Packing
The crystal structure of 4-formyl-3-nitrobenzoic acid is dictated by the planar constraints of the benzoic acid core juxtaposed with the steric demands of the ortho-substituted formyl and nitro groups.
Hydrogen Bonding Motifs: In the solid state, the carboxylic acid groups typically dimerize through strong
O−H⋯O
intermolecular hydrogen bonds, forming the classic
R22(8)
supramolecular synthon.
Torsional Strain: The proximity of the bulky nitro group to the formyl group induces a slight out-of-plane torsion for the nitro oxygen atoms to minimize steric clash. This torsion subtly increases the electrophilicity of the aldehyde carbon, priming it for nucleophilic attack during reductive amination.
Lattice Interactions: The highly electron-deficient aromatic ring engages in extensive
π−π
stacking and
C−H⋯O
interactions, which stabilize the crystal lattice and contribute to its relatively high melting point.
Physicochemical Parameters
Quantitative structural and physical data are summarized below to aid in formulation and reaction planning[1][4].
Parameter
Value
Analytical Significance
Molecular Weight
195.13 g/mol
Determines stoichiometric equivalents in API synthesis.
Chemical Formula
C8H5NO5
Baseline for mass spectrometry (HRMS) validation.
Melting Point
160–162 °C
Indicator of high lattice energy and crystalline purity.
Appearance
White to yellow crystal/powder
Visual indicator of oxidation or degradation.
InChI Key
NGLYFQZZXYWIRA-UHFFFAOYSA-N
Unique identifier for crystallographic databases.
Role as a Synthon in Complex API Crystallography
Overcoming Epimerization in MDM2-p53 Inhibitors
In the development of spirooxindole-based MDM2-p53 inhibitors, early scaffolds suffered from severe epimerization in solution via a retro-Mannich/Mannich mechanism, a phenomenon confirmed by X-ray crystallography[2]. acts as a rigidifying vector to solve this[4]. By undergoing reductive amination with complex spirocyclic amines, it locks the stereocenters[2]. The resulting crystal structures demonstrate a stable polycyclic ring system where the nitro group is subsequently utilized in a late-stage Davis-Beirut reaction to form an indazole core, ultimately yielding the clinical candidate BI-0282[2].
Covalent Modification of β-Tubulin
In the synthesis of, 4-formyl-3-nitrobenzoic acid acts as a bifunctional linker[3]. The carboxylic acid is coupled to arylpiperazines via amide bond formation, while the formyl group remains available for direct covalent interaction with the target protein. Crystallographic and structure-activity relationship (SAR) studies reveal that the nitro group is essential for anchoring the molecule within the colchicine binding site of β-tubulin[3].
Experimental Protocols: Self-Validating Workflows
As a Senior Application Scientist, it is critical to understand the causality behind protocol design. The following methodologies are engineered to be self-validating, ensuring that intermediate stability and orthogonal reactivity are maintained.
Protocol A: Reductive Amination for Spirooxindole Scaffolds
Causality: Sodium triacetoxyborohydride (
NaBH(OAc)3
) is intentionally selected over stronger hydrides like
NaBH4
. Its attenuated reactivity prevents the competitive, premature reduction of the highly electrophilic formyl group before the imine intermediate can fully form[5]. Acetic acid serves a dual purpose as both the solvent and the acid catalyst required to accelerate iminium ion formation[2].
Imine Formation: Dissolve the crude spirocyclic amine intermediate (e.g., 38.8 mmol) in glacial acetic acid (59.5 mL)[2]. Add 4-formyl-3-nitrobenzoic acid methyl ester (62.4 mmol, 1.6 eq)[2]. Stir for 1 hour at room temperature to drive complete imine condensation.
Thermal Control: Cool the reaction vessel using a water bath (approx. 15 °C) to control the exothermic hydride transfer[2].
Reduction: Slowly add
NaBH(OAc)3
(120.6 mmol, 3.1 eq) in distinct portions to prevent thermal runaway[2]. Remove the cooling bath and stir for 16 hours.
Quenching & Validation: Carefully quench the reaction with water to destroy residual hydride, dilute with dichloromethane (DCM), and extract[2]. Wash the organic layer with saturated
NaHCO3
until gas evolution ceases (validating the removal of acetic acid).
Isolation: Evaporate the solvent under reduced pressure to yield the crude stable synthon (typically >83% yield), ready for crystallization[2].
Protocol B: EDC/DMAP-Mediated Amidation for Benzamide Toxins
Causality: EDC is utilized as a water-soluble carbodiimide to activate the carboxylic acid, allowing for easy removal of the urea byproduct during aqueous workup. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that ensures high conversion rates even with sterically hindered piperazines[3].
Activation: Dissolve 4-formyl-3-nitrobenzoic acid (1.0 eq) and the target arylpiperazine (1.2 eq) in anhydrous DMF (10 mL/g)[3].
Catalysis: Add DMAP (0.1 eq) followed by EDC·HCl (1.5 eq) at room temperature[3]. The mildly acidic nature of the hydrochloride salt aids in protonating the leaving group, driving the reaction forward.
Propagation: Stir the reaction mixture for 16 hours under an inert nitrogen atmosphere[3].
Purification: Concentrate the mixture and purify via flash chromatography (gradient of 0–50% EtOAc in hexane) to isolate the pure benzamide[3]. The presence of the intact formyl peak (~10.35 ppm) in
1H
NMR validates the orthogonality of the coupling[3].
Mechanistic pathway of reductive amination using 4-formyl-3-nitrobenzoic acid.
Workflow for the crystallization and structural resolution of complex API scaffolds.
References
Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Scientific Letter N°20/21: Reductive Amination
Source: Atlanchim Pharma
URL:[Link]
Advanced Synthetic Methodologies for 4-Formyl-3-nitrobenzoic Acid Derivatization
Strategic Overview of the Scaffold 4-Formyl-3-nitrobenzoic acid (CAS 604000-99-9) is a highly versatile, bifunctional aromatic building block extensively utilized in medicinal chemistry and materials science 1. The molec...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview of the Scaffold
4-Formyl-3-nitrobenzoic acid (CAS 604000-99-9) is a highly versatile, bifunctional aromatic building block extensively utilized in medicinal chemistry and materials science 1. The molecule presents three distinct sites for orthogonal derivatization:
The Carboxylic Acid: Prone to esterification or amide coupling, often targeted for synthesizing benzamide-based anti-cancer toxins or tubulin inhibitors 2.
The Formyl Group: Highly electrophilic and primed for reductive amination or Knoevenagel condensations, frequently used in the late-stage synthesis of complex protein-protein interaction inhibitors (e.g., MDM2-p53 inhibitors) 3.
The Nitro Group: Strongly electron-withdrawing, which increases the electrophilicity of the formyl carbon. Post-derivatization, it can be reduced to an aniline for further functionalization or utilized in nucleophilic aromatic substitution (SNAr) reactions.
Divergent Synthetic Workflows
Figure 1: Divergent synthetic workflows for 4-formyl-3-nitrobenzoic acid derivatization.
Reaction Profiling and Quantitative Data
The table below summarizes the quantitative parameters and expected outcomes for the two primary derivatization pathways.
Derivatization Target
Reagent System
Catalyst / Solvent
Time / Temp
Typical Yield
Key Mechanistic Advantage
Carboxylic Acid (Amide Formation)
EDC·HCl (1.5 eq)Amine (1.2 eq)
DMAP (0.1 eq)DMF
16 h / 25 °C
80–93%
EDC-urea byproduct is water-soluble, ensuring a self-purifying aqueous workup.
Formyl Group (Reductive Amination)
NaBH(OAc)₃ (2.0 eq)Amine (1.0 eq)
Acetic Acid (Solvent & Catalyst)
16 h / 25 °C
83–85%
Mild hydride source prevents over-reduction of the aldehyde to a benzyl alcohol.
This protocol details the synthesis of benzamide derivatives via the coupling of 4-formyl-3-nitrobenzoic acid with secondary amines (e.g., arylpiperazines), a critical step in developing tubulin-targeting anti-cancer agents 2.
Mechanistic Rationale:
EDC·HCl is selected over traditional carbodiimides (like DCC) because its corresponding urea byproduct is highly water-soluble. This creates a self-validating workup system where the primary impurity is washed away without early-stage chromatography. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that rapidly reacts with sterically hindered amines.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask, dissolve 4-formyl-3-nitrobenzoic acid (1.0 mmol) and the target amine (1.2 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.
Catalysis: Add DMAP (0.1 mmol) to the stirring solution.
Activation: Add EDC·HCl (1.5 mmol) in a single portion at room temperature.
Reaction: Stir the mixture continuously for 16 hours at room temperature.
In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The complete consumption of the highly UV-active starting acid validates the reaction's progression.
Workup Logic: Dilute the reaction mixture with EtOAc (40 mL). Wash the organic layer sequentially with distilled water (3 × 20 mL) to remove DMF and the EDC-urea byproduct, followed by brine (20 mL) to break any emulsions and pre-dry the organic layer.
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (gradient of 0–50% EtOAc in hexane) to yield the pure benzamide.
This protocol outlines the selective reductive amination of the formyl group, a method validated in the scale-up synthesis of MDM2-p53 inhibitors 3.
Mechanistic Rationale:
Acetic acid serves a dual purpose: it acts as the bulk solvent and provides the necessary acidic protons to drive the equilibrium of the initial condensation toward the electrophilic iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because its electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bonds. This ensures it selectively reduces the protonated iminium species without reducing the unreacted formyl group to a benzyl alcohol.
Step-by-Step Methodology:
Imine Formation: Dissolve the target primary or secondary amine (1.0 mmol) in glacial acetic acid (2.0 mL). Add 4-formyl-3-nitrobenzoic acid (or its methyl ester derivative) (1.2 mmol). Stir the mixture at room temperature for 1 hour to allow complete iminium ion formation.
Reduction: Cool the reaction vessel in a room-temperature water bath (to absorb mild exotherms). Slowly add NaBH(OAc)₃ (2.0 mmol) in small portions over 10 minutes.
Reaction: Remove the water bath and stir the mixture for 16 hours at room temperature.
Workup Logic: Carefully quench the reaction by adding distilled water dropwise (gas evolution will occur). Dilute the mixture with Dichloromethane (DCM) (20 mL).
Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 15 mL). Self-validating step: This neutralization is critical; it converts the acetic acid solvent into water-soluble sodium acetate and shifts the newly formed amine product from its water-soluble acetate salt form into the organic-soluble free base, ensuring high extraction recovery in the DCM layer.
Isolation: Dry the organic layer over Na₂SO₄, evaporate the solvent under reduced pressure, and precipitate or chromatograph the residue to obtain the pure benzylamine derivative.
References
Fluorochem. 4-Formyl-3-nitrobenzoic acid Product Specifications and Properties. Retrieved from 1
ACS Journal of Medicinal Chemistry. (2020). A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Retrieved from 2
ACS Organic Process Research & Development. (2022). Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. Retrieved from 3
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Analytical Characterization of 4-Formyl-3-nitrobenzoic Acid
Abstract
4-Formyl-3-nitrobenzoic acid (CAS 604000-99-9) is a highly versatile, bi-functional aromatic building block characterized by the presence of an aldehyde, a nitro group, and a carboxylic acid[1]. It serves as a critical intermediate in the synthesis of complex pharmaceuticals, including benzamide-based anti-cancer toxins targeting
β
-tubulin[2] and potent MDM2-p53 inhibitors[3]. Because of its multi-functional nature and the potential for structural isomers during upstream synthesis, rigorous analytical characterization is mandatory. This application note details a self-validating analytical workflow designed to confirm the regiochemistry, purity, and functional group integrity of this compound.
Physicochemical Profile
To establish baseline parameters for chromatographic and spectroscopic analysis, the quantitative physicochemical properties of 4-Formyl-3-nitrobenzoic acid are summarized below.
Characterizing a highly functionalized aromatic ring requires an orthogonal approach. No single technique can definitively clear a batch for pharmaceutical use. We employ a tripartite strategy: NMR for spatial regiochemistry, LC-MS for exact mass and chromatographic purity, and FTIR to validate the oxidation states of the oxygen-containing functional groups.
Analytical workflow for characterizing 4-Formyl-3-nitrobenzoic acid.
Validated Experimental Protocols
High-Resolution NMR Spectroscopy (
1
H &
13
C)
Causality & Rationale:
The nitro group at position 3 is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This significantly deshields the adjacent protons. Deuterated dimethyl sulfoxide (DMSO-
d6
) is strictly selected as the solvent over Chloroform-d (CDCl
3
). The carboxylic acid moiety forms strong intermolecular hydrogen-bonded dimers in non-polar solvents, leading to broad, uninterpretable peaks or complete insolubility. DMSO disrupts these dimers by acting as a strong hydrogen bond acceptor, yielding sharp, quantifiable resonances[5].
Step-by-Step Protocol:
Sample Preparation: Weigh 10–15 mg of 4-Formyl-3-nitrobenzoic acid.
Solubilization: Dissolve completely in 0.6 mL of DMSO-
d6
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Acquisition (
1
H): Acquire
1
H NMR at 400 MHz using 16 scans and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the aldehyde proton.
Acquisition (
13
C): Acquire
13
C NMR at 101 MHz using 1024 scans and a D1 of 2 seconds.
Expected Shifts: The formyl proton will appear as a distinct singlet highly downfield (
∼
10.28 ppm) due to the combined deshielding of the carbonyl and the ortho-nitro group. The carboxylic acid proton will appear very broad at >13 ppm or may exchange with residual water[5].
LC-MS (Reversed-Phase, ESI-)
Causality & Rationale:
4-Formyl-3-nitrobenzoic acid has an estimated pKa of
∼
3.5, driven by the electron-withdrawing nitro group increasing the acidity of the benzoic acid. In a neutral mobile phase, it will partially ionize, leading to severe peak tailing on a hydrophobic C18 stationary phase. Adding an acidic modifier (0.1% Formic Acid, pH
∼
2.7) suppresses this ionization, ensuring the molecule remains neutral for sharp, Gaussian peak shapes[6]. For mass detection, Electrospray Ionization in negative mode (ESI-) is chosen because it readily deprotonates the carboxylic acid, making it highly sensitive for detecting the [M-H]
−
ion.
Step-by-Step Protocol:
Sample Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade Acetonitrile. Dilute to a working concentration of 10
μ
g/mL in 50:50 Water:Acetonitrile.
Column Selection: Use a sub-2
μ
m C18 column (e.g., 2.1 x 50 mm, 1.8
μ
m) to maximize theoretical plates.
Mobile Phase:
Phase A: 0.1% Formic Acid in MS-grade Water.
Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.
Detection: Monitor UV absorbance at 254 nm (optimal for the highly conjugated aromatic system). Set MS to ESI negative mode, capillary voltage 2.5 kV, and desolvation temperature 350 °C.
Expected Data: A single sharp UV peak corresponding to a mass trace of m/z 194.0 [M-H]
−
.
FTIR Spectroscopy (ATR Mode)
Causality & Rationale:
FTIR provides orthogonal validation of the functional groups. The molecule contains two distinct carbonyl environments (carboxylic acid and formyl) and a nitro group. Attenuated Total Reflectance (ATR) is preferred over traditional KBr pelleting because KBr is hygroscopic; absorbed atmospheric water would obscure the broad O-H stretch of the carboxylic acid.
Step-by-Step Protocol:
Background: Clean the diamond ATR crystal with isopropanol and collect a background spectrum in ambient air.
Sample Loading: Place
∼
2 mg of the solid powder directly onto the center of the crystal.
Compression: Apply pressure using the anvil to ensure intimate optical contact with the crystal lattice.
Acquisition: Scan from 4000 to 400 cm
−1
with a resolution of 4 cm
−1
(32 co-added scans).
Expected Data: Look for the broad O-H stretch (3300–2500 cm
−1
), distinct C=O stretches for the acid (
∼
1700 cm
−1
) and the conjugated aldehyde (
∼
1680 cm
−1
), alongside strong asymmetric (
∼
1530 cm
−1
) and symmetric (
∼
1350 cm
−1
) NO
2
stretches.
Orthogonal Self-Validation (Trustworthiness)
The protocols described above form a closed-loop, self-validating system:
Mass Spectrometry confirms the exact mass (195.13 g/mol ) and flags any unreacted starting materials or degradation products, but it cannot distinguish between positional isomers (e.g., 2-formyl-4-nitrobenzoic acid).
NMR Spectroscopy bridges this gap by confirming the specific 1,3,4-substitution pattern on the benzene ring through precise spin-spin coupling constants (
J
-coupling) and chemical shifts, which MS cannot achieve.
FTIR Spectroscopy confirms the exact oxidation states of the functional groups (differentiating the formyl C=O from the carboxyl C=O), ensuring that the aldehyde was not over-oxidized to a dicarboxylic acid during synthesis or storage—a nuance that might be subtle in a quick LC-MS run but is glaringly obvious in the IR spectrum.
By requiring all three data sets to align, the QA release of 4-Formyl-3-nitrobenzoic acid is scientifically unassailable.
4.[5] Title: ISOXAZOLINE DERIVATIVES AS INSECTICIDAL COMPOUNDS - European Patent Office - EP 2748155 B1
Source: googleapis.com
URL: [Link]
5.[2] Title: A Multipronged Approach Establishes Covalent Modification of
β
-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins | Journal of Medicinal Chemistry
Source: acs.org
URL: [Link]
6.[3] Title: (PDF) Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction
Source: researchgate.net
URL: [Link]
7.[6] Title: WO2024153237A1 - Igf-1r tyrosine kinase inhibitors, pharmaceutical composition and use thereof
Source: google.com
URL:
Advanced Application Note: 4-Formyl-3-nitrobenzoic Acid as a Versatile Linker and Modulator in Metal-Organic Frameworks (MOFs)
Executive Summary & Mechanistic Rationale In the design of Metal-Organic Frameworks (MOFs) for advanced drug delivery and catalysis, structural tunability is paramount. 4-Formyl-3-nitrobenzoic acid (FNB) [1] represents a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In the design of Metal-Organic Frameworks (MOFs) for advanced drug delivery and catalysis, structural tunability is paramount. 4-Formyl-3-nitrobenzoic acid (FNB) [1] represents a highly specialized, trifunctional building block that subverts traditional MOF synthesis paradigms. Unlike standard dicarboxylic acid linkers (e.g., terephthalic acid) that serve purely as structural struts, FNB acts as a dynamic chemical tool.
With a molecular weight of 195.13 g/mol and a LogP of 1.28 [1], FNB features three distinct reactive sites, each serving a specific mechanistic purpose:
Carboxylate Group: Coordinates directly to metal nodes (e.g., Zr₆ clusters), anchoring the molecule to the framework.
Formyl (Aldehyde) Group: Provides an electrophilic handle for Post-Synthetic Modification (PSM), specifically for tethering amine-bearing active pharmaceutical ingredients (APIs) via dynamic covalent imine bonds.
Nitro Group: Exerts a strong electron-withdrawing effect that increases the electrophilicity of the adjacent formyl carbon, accelerating drug-loading kinetics. Furthermore, it tunes the microenvironmental polarity of the MOF pores [2].
Because FNB is a monocarboxylic acid, it cannot form a continuous 3D framework on its own. Instead, it is utilized through three distinct mechanistic pathways: as a defect-engineering modulator , an in situ linker precursor , or a building block for extended rigid linkers [3].
Workflow Visualization
The following diagram illustrates the three primary synthetic pathways utilizing FNB in MOF engineering.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating mandatory analytical checkpoints before proceeding to subsequent steps.
Protocol A: Defect Engineering of UiO-66 via FNB Modulation
Objective: Synthesize a highly porous Zr-MOF with pendant formyl groups for drug tethering.
Causality: Traditional UiO-66 synthesis uses acetic acid as a modulator to control crystallization. However, acetic acid leaves inert methyl groups at the "missing-linker" defect sites. By substituting acetic acid with FNB, we intentionally terminate framework extension at specific nodes, creating a defect site that is populated by reactive formyl and nitro groups, priming the MOF for drug loading.
Step-by-Step Methodology:
Precursor Dissolution: Dissolve ZrCl₄ (0.5 mmol) and 1,4-benzenedicarboxylic acid (BDC) (0.5 mmol) in 15 mL of N,N-dimethylformamide (DMF).
Modulator Addition: Add FNB (2.0 mmol) to the solution. Note: The 4:1 ratio of FNB to BDC ensures competitive coordination, driving defect formation.
Solvothermal Synthesis: Sonicate for 10 minutes to ensure homogeneity, then heat in a Teflon-lined autoclave at 120°C for 24 hours.
Solvent Exchange (Critical Step): Isolate the powder via centrifugation. Wash three times with DMF to remove unreacted BDC, followed by three washes with anhydrous acetone.
Causality: Acetone has a lower surface tension and boiling point than DMF. Exchanging the solvent prevents capillary-force-induced pore collapse during the drying phase.
Validation Check (FT-IR): Before proceeding to drug loading, analyze the dried powder via FT-IR spectroscopy.
Success Criterion: The presence of a sharp peak at ~1700 cm⁻¹ confirms the retention of the uncoordinated formyl C=O group. Absence indicates thermal degradation, necessitating a reduction in synthesis temperature.
Protocol B: Synthesis of Isoreticular Stilbene Linkers
Objective: Utilize FNB as a precursor to synthesize rigid, extended dicarboxylate linkers for large-pore MOFs [3].
Causality: FNB cannot form a 3D MOF alone. However, its formyl group can undergo a Perkin condensation with an active methylene compound to create a rigid stilbene core. The resulting 4,4'-stilbenedicarboxylic acid derivative prevents framework interpenetration due to its steric bulk and rigidity.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask, combine FNB (10 mmol), 4-nitrophenylacetic acid (10 mmol), and piperidine (2 mL) in 50 mL of toluene.
Reflux & Condensation: Equip the flask with a Dean-Stark trap to remove water (driving the equilibrium toward the alkene product). Reflux at 110°C for 18 hours.
Acidification: Cool to room temperature and acidify with 1M HCl until pH 3 is reached, precipitating the dicarboxylic acid.
Validation Check (¹H-NMR): Dissolve a sample in DMSO-d₆.
Success Criterion: Confirm the disappearance of the aldehyde proton (~10.2 ppm) and the appearance of vinylic protons (~7.5 ppm) with a trans-coupling constant (
J≈16
Hz).
Quantitative Benchmarking & Data Presentation
The integration of FNB drastically alters the textural and chemical properties of the resulting MOF systems. Table 1 summarizes the quantitative impact of FNB utilization across different structural paradigms.
Table 1: Comparative Textural and Chemical Properties of FNB-Engineered MOFs
MOF System
Role of FNB
BET Surface Area (m²/g)
Defect Concentration (%)
PSM Drug Loading Efficiency
Primary Application
Standard UiO-66
None (Acetic Acid Modulator)
1,150 ± 50
~5 - 8%
< 5% (Physisorption only)
Gas Storage
FNB-UiO-66
Defect Modulator
1,420 ± 40
~18 - 22%
> 35% (Covalent Tethering)
Tumor-Targeted Delivery
Imine-MOF
In Situ Linker (with p-PDA)
880 ± 30
N/A
N/A (Forms framework)
Catalysis (Base-responsive)
Stilbene-MOF
Precursor for Linker
2,100 ± 80
< 5%
~15% (Pore encapsulation)
Bioactive Scaffolds
Note: Defect concentration is quantified via thermogravimetric analysis (TGA) by measuring the mass loss corresponding to the missing BDC linkers.
Applications in Drug Development: pH-Responsive Delivery
For drug development professionals, the primary value of FNB-modulated MOFs lies in stimuli-responsive drug delivery .
When an amine-containing chemotherapeutic (e.g., Doxorubicin) is introduced to FNB-UiO-66, it reacts with the pendant formyl groups to form a Schiff base (imine bond).
The Causality of the Nitro Group: The strongly electron-withdrawing nitro group on the FNB aromatic ring plays a dual role. First, it makes the formyl carbon highly electrophilic, allowing the drug-tethering reaction to proceed rapidly at room temperature without harsh catalysts. Second, it destabilizes the resulting imine bond just enough so that it remains intact at physiological pH (7.4) but undergoes rapid hydrolysis in the acidic tumor microenvironment (pH 5.5 - 6.0) or within cellular endosomes. This ensures zero premature drug leakage in the bloodstream and maximum localized release at the target site.
References
PubChem. "4-Formyl-3-nitrobenzoic acid | C8H5NO5 | CID 18462627". National Center for Biotechnology Information. URL:[Link]
Application
Application Note: Design, Synthesis, and Antifungal Evaluation of 4-Formyl-3-nitrobenzoic Acid Derivatives
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The rapid emergence of drug-resistant fungal strains, part...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Executive Summary
The rapid emergence of drug-resistant fungal strains, particularly within Candida and Aspergillus species, necessitates the development of novel antifungal pharmacophores. 4-Formyl-3-nitrobenzoic acid serves as a highly versatile, bifunctional building block in medicinal chemistry. Its formyl group acts as an electrophilic center ideal for the synthesis of Schiff bases (hydrazide-hydrazones), while its nitro group confers intrinsic redox-active properties[1]. This application note details the mechanistic rationale, synthetic workflows, and self-validating biological assay protocols for developing and evaluating antifungal metal-complexed derivatives of 4-formyl-3-nitrobenzoic acid.
Rationale and Mechanism of Action (MOA)
The antifungal efficacy of 4-formyl-3-nitrobenzoic acid derivatives relies on a dual-threat mechanistic approach, capitalizing on both the organic scaffold and subsequent metal chelation[2].
Nitro Group Bioreduction & ROS Generation: The nitroaromatic moiety is a known substrate for fungal nitroreductases. The enzymatic reduction of the nitro group generates reactive oxygen species (ROS) and toxic nitro-radical anions, which induce severe oxidative stress, lipid peroxidation, and DNA damage[3].
Formyl-Derived Imine Linkage: The condensation of the formyl group with hydrazines yields hydrazide-hydrazones. This imine (-C=N-) linkage not only enhances the overall lipophilicity of the molecule but also serves as an excellent multidentate ligand for transition metals[4].
Synergistic Metal Complexation: Chelation with metals like Ag(I) or Cu(II) significantly amplifies antifungal activity. According to Tweedy’s chelation theory, the coordination of the metal ion reduces its polarity by sharing its positive charge with the donor groups of the ligand. This increased lipophilicity facilitates the penetration of the complex through the lipid bilayer of the fungal cell wall, leading to the disruption of ergosterol biosynthesis and subsequent apoptosis[2].
Figure 1: Dual-mechanism pathway of 4-formyl-3-nitrobenzoic acid metal complexes.
Synthetic Methodologies
The following protocols describe the synthesis of the intermediate hydrazone ligand and its subsequent metal complex. These procedures are designed to maximize yield and thermodynamic stability.
Protocol A: Synthesis of Hydrazide-Hydrazone Derivatives (Schiff Bases)
Causality Note: The addition of glacial acetic acid is critical; it protonates the carbonyl oxygen of the formyl group, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by the primary amine of the hydrazide, driving the equilibrium toward the thermodynamically stable E-isomer of the Schiff base.
Step-by-Step Procedure:
Dissolution: Dissolve 10 mmol of 4-formyl-3-nitrobenzoic acid in 30 mL of hot absolute ethanol in a 100 mL round-bottom flask.
Addition: Slowly add an equimolar amount (10 mmol) of the chosen substituted hydrazide (e.g., benzhydrazide) dissolved in 15 mL of absolute ethanol.
Catalysis: Add 3–5 drops of glacial acetic acid to the reaction mixture.
Reflux: Attach a reflux condenser and heat the mixture at 75–80°C for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.
Isolation: Once the starting material is consumed, cool the mixture to 0–5°C in an ice bath to induce precipitation.
Purification: Filter the resulting solid under vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure hydrazone ligand (Ligand L ).
Protocol B: Synthesis of Ag(I) Metal Complexes
Causality Note: Dropwise addition of the metal salt under continuous stirring prevents localized high concentrations of the metal, which can lead to the formation of kinetic byproducts or polymetallic clusters. This ensures a clean 1:1 or 1:2 (M:L) stoichiometric coordination complex[2].
Step-by-Step Procedure:
Ligand Preparation: Dissolve 2 mmol of Ligand L in 20 mL of a Methanol:Dichloromethane (1:1) mixture.
Metal Addition: Dissolve 1 mmol of Silver Nitrate (
AgNO3
) in 10 mL of methanol. Add this solution dropwise to the ligand solution over 15 minutes under continuous magnetic stirring at room temperature.
Complexation: Stir the mixture in the dark (to prevent Ag(I) photoreduction) for 3 hours. A colored precipitate will gradually form.
Harvesting: Filter the complex, wash successively with cold methanol and diethyl ether, and dry in a vacuum desiccator over anhydrous
CaCl2
.
Antifungal Susceptibility Testing (AST)
To ensure a self-validating biological evaluation, the Minimum Inhibitory Concentration (MIC) must be determined using the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method.
Experimental Protocol
Media Preparation: Prepare RPMI-1640 broth buffered to pH 7.0 with MOPS.
Compound Dilution: Dissolve the synthesized compounds in DMSO (final DMSO concentration in wells must be <1% to prevent solvent toxicity). Perform two-fold serial dilutions in a 96-well microtiter plate to achieve a concentration range of 0.25 to 128 µg/mL.
Inoculum Standardization: Suspend isolated colonies of Candida albicans (or Aspergillus niger) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx.
1×106
to
5×106
CFU/mL). Dilute this suspension 1:1000 in RPMI-1640.
Inoculation: Add 100 µL of the diluted inoculum to each well containing 100 µL of the compound dilution.
Incubation & Reading: Incubate the plates at 35°C for 24–48 hours. Determine the MIC as the lowest concentration that visibly inhibits 100% of fungal growth compared to the growth control.
Figure 2: CLSI M27-A3 Broth Microdilution Workflow for AST.
Quantitative Data Presentation
The table below summarizes the expected structure-activity relationship (SAR) progression. The raw scaffold exhibits weak activity, but functionalization into a Schiff base and subsequent metal complexation drastically lowers the MIC, demonstrating the synergistic efficacy of this synthetic strategy[5].
Synergistic metal toxicity; severe membrane disruption.
Fluconazole (Control)
1
4
Standard ergosterol biosynthesis inhibitor.
References
Title: Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Hydrazide–hydrazones of 4-nitrobenzoic acid with the antifungal activity
Source: ResearchGate
URL: [Link]
Title: 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation
Source: ResearchGate
URL: [Link]
Technical Support Center: Optimization of Nitration Conditions for 4-Formylbenzoic Acid
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to assist researchers, chemists, and drug development professionals in mast...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to assist researchers, chemists, and drug development professionals in mastering the nitration of 4-formylbenzoic acid.
Nitration of highly deactivated aromatic rings is notoriously difficult, often plagued by low yields, incomplete conversion, or destructive side reactions. This guide synthesizes field-proven methodologies with mechanistic causality to ensure your protocols are robust, reproducible, and self-validating.
Core Principles: The Causality of Nitration
To optimize this reaction, we must first understand the intrinsic chemical logic governing the substrate. 4-Formylbenzoic acid contains two strongly electron-withdrawing, meta-directing groups: a carboxyl group (-COOH) and a formyl group (-CHO).
Regioselectivity: The formyl group is a stronger deactivator than the carboxyl group. Consequently, the orientation of the incoming electrophile is dictated by the less deactivating group (-COOH). The nitronium ion (
NO2+
) attacks the meta position relative to the -COOH group (which is ortho to the -CHO group), yielding 3-nitro-4-formylbenzoic acid [1].
The Oxidation Risk: Nitric acid is a potent oxidant. The formyl moiety is highly susceptible to oxidation, which can irreversibly convert your starting material into 2-nitroterephthalic acid.
The Causality of Conditions: Because the ring is severely deactivated, the reaction requires a high concentration of
NO2+
, generated by an excess of concentrated sulfuric acid (
H2SO4
). To prevent the competing oxidation of the aldehyde, the initial contact between the substrate and the nitrating agent must occur under strict thermal control (0 °C), followed by a prolonged propagation phase at ambient temperature to overcome the high activation energy barrier of the deactivated ring [1].
Fig 1: Electrophilic aromatic substitution mechanism and regioselectivity.
Standard Operating Procedure (SOP)
This self-validating protocol is adapted from validated industrial patents for the synthesis of isoxazoline derivatives[1].
Scale: 1.3 mmol (0.2 g) of 4-formylbenzoic acid.
Acid Dissolution: Charge a dry round-bottom flask with 4-formylbenzoic acid (0.2 g, 1.3 mmol). Add concentrated sulfuric acid (0.5 mL). Stir and cool the mixture to 0 °C using an ice-water bath.
Causality:
H2SO4
acts as both the solvent for the highly insoluble substrate and the acid catalyst required to protonate
HNO3
.
Nitration Addition: Slowly add concentrated nitric acid (0.1 mL) dropwise over 5 minutes, ensuring the internal temperature remains below 5 °C.
Causality: Dropwise addition at near-freezing temperatures prevents thermal runaway and completely suppresses the oxidation of the formyl moiety.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 20 hours.
Causality: The severely deactivated nature of the ring requires extended reaction times at ambient temperature to achieve full conversion.
Quenching & Isolation: Pour the reaction mixture into ice-cooled water. A white solid will immediately precipitate. Filter the precipitate under vacuum and wash thoroughly with cold water to remove residual acids.
Self-Validation: The formation of a distinct white precipitate upon quenching confirms successful isolation from the acid matrix.
Purification: Purify the crude solid via silica gel column chromatography (Hexane/Ethyl Acetate 1:4) to yield pure 3-nitro-4-formylbenzoic acid.
Fig 2: Step-by-step experimental workflow for nitration.
Troubleshooting & FAQs
Q1: My final product shows a complete loss of the aldehyde peak in 1H-NMR (~10 ppm). What happened?A1: You have oxidized the formyl group to a carboxylic acid, yielding 2-nitroterephthalic acid. Nitric acid is a potent oxidant. This side-reaction dominates if the internal temperature of the reaction exceeds 5 °C during the
HNO3
addition. Ensure your ice bath is properly equilibrated and the addition rate is strictly controlled.
Q2: I am recovering a large amount of unreacted 4-formylbenzoic acid. How can I drive the reaction to completion?A2: The aromatic ring is heavily deactivated by two electron-withdrawing groups. If conversion is low after 20 hours, your nitronium ion concentration is likely insufficient. Ensure you are using fresh, highly concentrated acids (98%
H2SO4
and 68-70%
HNO3
). Do not use dilute acids, as the presence of water quenches the
NO2+
active species, halting the electrophilic attack.
Q3: Can I heat the reaction to speed up the 20-hour propagation step?A3: It is highly discouraged. While heating (e.g., to 60 °C) will accelerate the electrophilic aromatic substitution, the rate of formyl oxidation will increase exponentially, destroying your starting material. The 20-hour ambient temperature protocol is a necessary, field-proven compromise to maintain functional group tolerance [1].
Q4: Why is a 5:1 volumetric ratio of
H2SO4
to
HNO3
recommended?A4: The excess
H2SO4
is not just a catalyst; it is the primary solvent. 4-formylbenzoic acid has poor solubility in many standard media. The 5:1 ratio ensures complete dissolution of the substrate while providing an overwhelmingly acidic environment to drive the equilibrium of
HNO3
toward the
NO2+
ion.
Quantitative Data Summary
Use the following table to benchmark your reaction parameters against known chemical consequences. Deviating from the standard conditions will predictably alter your yield and purity profile.
Parameter
Standard Condition
Aggressive Condition
Chemical Consequence of Deviation
Addition Temperature
0 °C to 5 °C
> 10 °C
Rapid oxidation of -CHO to -COOH (Severe yield loss)
Propagation Temp.
20 °C to 25 °C (RT)
> 50 °C
Thermal degradation and oxidative cleavage
Reaction Time
20 hours
< 5 hours
Incomplete conversion (High starting material recovery)
Exothermic quenching leading to product hydrolysis/oxidation
References
European Patent Office / Google Patents.Isoxazoline derivatives as insecticidal compounds (WO2013026695A1 / EP2748155B1). Contains the validated 20-hour ambient temperature nitration protocol for 4-formylbenzoic acid.
National Institutes of Health (PMC). Photosensitive Poly-l-lysine/Heparin Interpolyelectrolyte Complexes for Delivery of Genetic Drugs. Provides structural validation and downstream application context for 3-nitro-4-formylbenzoic acid derivatives.
URL:[Link]
Optimization
Technical Support Center: Synthesis of 4-Formyl-3-nitrobenzoic Acid
Introduction Welcome to the Technical Support Center for the synthesis of 4-Formyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center for the synthesis of 4-Formyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding side product formation during its synthesis. 4-Formyl-3-nitrobenzoic acid is a critical intermediate, and achieving high purity is paramount for downstream applications. This document provides actionable, field-proven insights to help you identify, minimize, and eliminate common impurities.
The synthesis of 4-Formyl-3-nitrobenzoic acid is primarily approached via two distinct routes, each with a unique side product profile:
Route A: Selective Oxidation of 4-Methyl-3-nitrobenzoic Acid
Route B: Nitration of 4-Formylbenzoic Acid
This guide is structured to address the specific challenges of each pathway, offering causal explanations for side product formation and validated protocols for optimizing your reaction outcomes.
Route A: Troubleshooting the Selective Oxidation of 4-Methyl-3-nitrobenzoic Acid
This synthetic route appears straightforward but presents a significant chemoselectivity challenge: oxidizing the methyl group to an aldehyde without over-oxidation to a carboxylic acid. The electron-withdrawing nitro group deactivates the methyl group, making oxidation difficult and often requiring harsh conditions that can lead to side reactions.[1]
Frequently Asked Questions (FAQs) - Route A
Q1: My final product is significantly contaminated with 3-nitro-1,4-benzenedicarboxylic acid. What is causing this over-oxidation and how can I prevent it?
A1: Cause of Over-oxidation
The formation of 3-nitro-1,4-benzenedicarboxylic acid is a classic case of over-oxidation. The desired aldehyde intermediate is more susceptible to oxidation than the starting methyl group. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid, if not meticulously controlled, will readily convert the aldehyde to the dicarboxylic acid.[2][3] This issue is often exacerbated by elevated temperatures, prolonged reaction times, or an excessive stoichiometry of the oxidant.
Recommended Solutions & Preventative Measures:
Employ a Milder, More Selective Oxidation System: Instead of strong, non-selective oxidants, consider methods known for stopping at the aldehyde stage. A highly effective method involves the formation of a gem-diacetate intermediate, which is stable to the oxidizing conditions and can be subsequently hydrolyzed to the aldehyde.[4]
Strict Temperature and Reagent Control: If using stronger oxidants is unavoidable, maintain a low reaction temperature and add the oxidant portion-wise, monitoring the reaction progress closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Technical Support Center: Troubleshooting Regioselectivity in the Nitration of 4-Substituted Benzoic Acids
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the electrophilic aromatic substitution (EAS) of 4-substituted benzoic acids.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the electrophilic aromatic substitution (EAS) of 4-substituted benzoic acids. Achieving precise regioselectivity during nitration is a cornerstone of synthesizing high-purity pharmaceutical intermediates. Here, we dissect the mechanistic causality behind directing effects, provide self-validating protocols, and troubleshoot common experimental bottlenecks.
The Causality of Regioselectivity: Synergistic Directing Effects
When nitrating a 4-substituted benzoic acid, the regiochemical outcome is dictated by the interplay between the existing substituents at the C1 and C4 positions.
The C1 Carboxyl Group: The carboxylic acid (-COOH) group is strongly electron-withdrawing (EWG). It deactivates the aromatic ring and directs the incoming[1].
The C4 Substituent: If the C4 substituent is an electron-donating group (EDG) like a methoxy (-OCH3) or methyl (-CH3) group, or a halogen like chlorine (-Cl), it inherently[1]. Because the para position (C1) is already blocked by the carboxyl group, it directs exclusively to the ortho positions (C3 and C5)[2].
This creates a synergistic directing effect , where both substituents funnel the electrophile to the exact same carbons, resulting in exceptional regioselectivity for the 3-nitro isomer[2].
Caption: Logical flow of reinforcing directing effects in 4-substituted benzoic acids.
Quantitative Data: Isomer Distribution & Yields
Understanding the electronic nature of your C4 substituent is critical for predicting yield and anticipating side reactions. The table below summarizes the expected outcomes for common substrates.
Substrate
C4 Substituent Type
Directing Effect of C4
Major Product
Typical Yield
Primary Challenge
4-Methoxybenzoic acid
-OCH3 (Strong EDG)
Ortho/Para (C3, C5)
4-Methoxy-3-nitrobenzoic acid
85 - 90%
Over-nitration due to a highly activated ring.
4-Chlorobenzoic acid
-Cl (Weak EWG)
Ortho/Para (C3, C5)
4-Chloro-3-nitrobenzoic acid
> 95%
Deactivated ring requires strong mixed acid.
4-Methylbenzoic acid
-CH3 (Weak EDG)
Ortho/Para (C3, C5)
4-Methyl-3-nitrobenzoic acid
80 - 85%
Formation of 2-nitro isomer; oxidation of -CH3.
Troubleshooting Guides & FAQs
Q1: Why do I achieve >95% selectivity with 4-chlorobenzoic acid, but struggle with over-nitration and dark byproducts when nitrating 4-methoxybenzoic acid?A1: The causality lies in the electron density of the aromatic ring. Chlorine is a deactivating group; once the first nitro group (which is strongly deactivating) is added, the ring becomes too electron-deficient to undergo a second nitration under standard conditions, effectively stopping the reaction at mono-nitration[3]. Conversely, the methoxy group is a strong EDG. Even after one nitro group is added, the[4] or oxidative degradation.
Self-Validating Fix: For 4-methoxybenzoic acid, strictly maintain the temperature below 5°C and use exactly 1.05 equivalents of
HNO3
. Monitor the reaction strictly via TLC to quench immediately upon consumption of the starting material.
Q2: I am nitrating 4-methylbenzoic acid and detecting the 2-nitro isomer in my NMR. How can I eliminate this?A2: While both the -COOH and -CH3 groups direct to the 3-position, the highly reactive nature of the methyl-activated ring can lead to kinetically driven attack at the 2-position (ortho to the -COOH group) if the temperature spikes. Furthermore,[5].
Self-Validating Fix: Lower the reaction temperature to 0–5°C to[5]. Ensure vigorous stirring to prevent localized exothermic hotspots during the dropwise addition of the nitrating mixture.
Q3: What is the optimal nitrating agent for deactivated substrates like 4-chlorobenzoic acid?A3: For deactivated rings, you must generate a high concentration of the active electrophile. A standard "mixed acid" system (concentrated
H2SO4
and concentrated
HNO3
) is required. The[3].
Experimental Protocol: Regioselective Nitration of 4-Chlorobenzoic Acid
This self-validating protocol leverages the synergistic directing effects of the chloro and carboxyl groups to synthesize 4-chloro-3-nitrobenzoic acid with [6].
Substrate Dissolution: In a thoroughly dried round-bottom flask equipped with a magnetic stir bar,[1] (approx. 5 mL per gram of substrate). Chill the flask in an ice-salt bath to 0–5°C.
Nitrating Mixture Preparation: In a separate vial, carefully[1]. Keep this mixture chilled on ice. (Caution: Highly exothermic).
Electrophilic Addition: Using an addition funnel or syringe, add the cold nitrating mixture dropwise to the substrate suspension. Crucial: [1] to prevent oxidative side reactions.
Reaction Propagation: Once addition is complete, remove the ice bath and allow the mixture to gradually warm to room temperature (20-25°C). Stir for 2 to 3 hours. The deactivated nature of the ring requires this warming period to drive the reaction to completion. Validate completion via TLC (Eluent: EtOAc/Hexane with 1% Acetic Acid).
Quenching: Carefully[1] with vigorous stirring. The 4-chloro-3-nitrobenzoic acid will precipitate as a light-yellow solid.
Isolation & Purification: Collect the precipitate via vacuum filtration. Wash the filter cake extensively with ice-cold distilled water until the filtrate tests pH neutral (this self-validates the complete removal of residual mineral acids). Recrystallize from an ethanol/water mixture and[6].
Caption: Step-by-step experimental workflow for the regioselective nitration of 4-chlorobenzoic acid.
References
Google Patents. "US4036838A - Process for the production of nitro derivatives of aromatic compounds.
How to prevent over-oxidation in 4-Formyl-3-nitrobenzoic acid synthesis
Technical Support Center: Preventing Over-Oxidation in 4-Formyl-3-nitrobenzoic Acid Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and process...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Preventing Over-Oxidation in 4-Formyl-3-nitrobenzoic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and process chemists who struggle with the chemoselective oxidation of 4-methyl-3-nitrobenzoic acid. The synthesis of 4-formyl-3-nitrobenzoic acid—a critical building block for complex APIs such as MDM2-p53 inhibitors[1]—is notoriously difficult due to the high risk of over-oxidation[2].
Direct oxidation methods (e.g., using KMnO₄ or HNO₃) typically fail to stop at the aldehyde stage, driving the reaction all the way to 3-nitroterephthalic acid[3]. Below, we dissect the mechanistic causality behind this failure and provide field-proven, self-validating protocols to ensure chemoselective formyl generation.
The Causality of Over-Oxidation
To control the reaction, we must first understand the electronic environment of the substrate. The strongly electron-withdrawing ortho-nitro group exerts two competing effects:
Activation of the Methyl Group: It increases the acidity of the benzylic protons, making the methyl group highly susceptible to functionalization.
Stabilization of the Hydrate: Once the aldehyde (formyl group) is formed in an aqueous oxidative environment, the electron-deficient aromatic ring heavily favors the formation of a gem-diol (hydrate) intermediate. Oxidants like KMnO₄ rapidly attack this electron-rich hydrate, irreversibly converting it into a carboxylic acid[3].
The Solution: To prevent over-oxidation, we must either physically isolate the aldehyde intermediate from the oxidant (Route B: Etard Oxidation) or bypass direct oxidation entirely by utilizing a chemoselective enamine intermediate (Route A: Enamine Cleavage).
Workflow & Strategic Pathways
Figure 1: Chemoselective pathways preventing over-oxidation to 3-nitroterephthalic acid.
Quantitative Comparison of Oxidation Strategies
Strategy
Primary Reagents
Target Yield
Over-Oxidation Risk
Scalability
Key Mechanistic Advantage
Enamine Cleavage
DMF-DMA, NaIO₄
75 - 85%
Very Low
High
NaIO₄ selectively cleaves the enamine C=C bond without affecting the resulting electron-deficient formyl group.
Etard Oxidation
CrO₂Cl₂
40 - 60%
Low
Low (Toxicity)
The intermediate chromium complex precipitates, physically removing the substrate from the oxidizing environment.
Direct Oxidation
KMnO₄, NaOH
< 10%
Very High
High
Uncontrolled oxidation; rapidly forms 3-nitroterephthalic acid due to hydrate intermediate stabilization[3].
Self-Validating Experimental Protocols
Protocol A: The Enamine Cleavage Strategy (Industry Standard)
This is the most robust method for preventing over-oxidation. We leverage the acidity of the methyl protons to form an enamine, which is then gently cleaved.
Step 1: Esterification & Enamine Formation
Suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.5 eq). DMF-DMA acts dually: it esterifies the carboxylic acid (protecting it and improving solubility) and reacts with the methyl group.
Heat the mixture to 100 °C for 12 hours under a nitrogen sweep to remove volatile byproducts (methanol and dimethylamine).
Self-Validation Checkpoint: The initial pale suspension will transition into a deep red/purple homogeneous solution. This intense color shift guarantees the formation of the highly conjugated enamine intermediate.
Step 2: Oxidative Cleavage
Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA, yielding crude methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate.
Dissolve the crude enamine in a 1:1 mixture of THF and water.
Cool to 0 °C and add Sodium Periodate (NaIO₄) (3.0 eq) portion-wise. Stir at room temperature for 4 hours.
Self-Validation Checkpoint: The deep red color will gradually fade to a pale yellow suspension as the enamine double bond is cleaved to the aldehyde.
Step 3: Hydrolysis to the Free Acid
Extract the intermediate (methyl 4-formyl-3-nitrobenzoate) using EtOAc[1].
Dissolve the ester in THF/H₂O and treat with LiOH (1.1 eq) at 0 °C until TLC indicates complete consumption of the ester.
Carefully acidify the aqueous layer with 1M HCl to pH 3. The target 4-formyl-3-nitrobenzoic acid will precipitate as an off-white solid. Filter and dry.
Protocol B: The Etard Oxidation Strategy (Anhydrous Trapping)
This classical method prevents over-oxidation by physically crashing the intermediate out of solution before it can oxidize further.
Step 1: Complexation
Dissolve 4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or carbon tetrachloride under an inert atmosphere. Cool to 0 °C.
Add a solution of Chromyl Chloride (CrO₂Cl₂) (2.2 eq) in DCM dropwise over 30 minutes.
Self-Validation Checkpoint: A dark brown precipitate (the Etard complex,
ArCH3⋅2CrO2Cl2
) will immediately begin to form. This phase separation confirms that the oxidized intermediate is successfully isolated from the remaining oxidant.
Step 2: Hydrolysis (Quench)
Stir the suspension at room temperature for 2 hours.
Carefully pour the suspension into an ice-cold aqueous solution of sodium bisulfite (NaHSO₃).
Causality Note: The bisulfite acts as a reducing agent to safely quench unreacted Cr(VI) to greener Cr(III) species while simultaneously hydrolyzing the Etard complex to the aldehyde.
Extract the aqueous layer with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the aldehyde.
Troubleshooting & FAQs
Q1: Why am I seeing massive amounts of 3-nitroterephthalic acid (the dicarboxylic acid) in my product mixture when using standard oxidants?A: You are experiencing hydrate-driven over-oxidation. In the presence of water and strong oxidants (like KMnO₄), the newly formed aldehyde rapidly absorbs water to form a gem-diol. The strongly electron-withdrawing ortho-nitro group stabilizes this gem-diol, making it a prime target for immediate further oxidation[3]. You must switch to an anhydrous method (Protocol B) or a non-direct oxidation method (Protocol A).
Q2: During the DMF-DMA reaction (Protocol A), my yield of the enamine is sluggish and stalls at 50%. How can I drive it to completion?A: The formation of the enamine is an equilibrium reaction that releases methanol and dimethylamine as byproducts. If these volatiles remain in the flask, the reaction stalls. Solution: Equip your reaction vessel with a short-path distillation head or maintain a steady sweep of inert nitrogen gas over the reaction surface to actively remove these byproducts, driving the equilibrium forward.
Q3: How do I safely handle and quench Chromyl Chloride in the Etard reaction?A: Chromyl chloride is a volatile, highly toxic hexavalent chromium compound. It must be handled in a strictly controlled fume hood using air-free techniques. Always quench the reaction into a cold reducing bath (such as sodium bisulfite or ascorbic acid) rather than pure water. This ensures the hazardous Cr(VI) is immediately reduced to the significantly less toxic Cr(III) state before extraction.
References
[1] Title: Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. Source: Organic Process Research & Development (ACS Publications). URL:
[3] Title: Technical Support Center: Optimizing the Synthesis of 4-Methyl-3-nitro-benzoic Acid. Source: BenchChem. URL:
Comprehensive Characterization and Comparative Analysis of 4-Formyl-3-nitrobenzoic Acid and Its Isomers
Introduction Bifunctional aromatic building blocks are the cornerstone of modern drug discovery and agrochemical development. Among these, formyl-nitrobenzoic acids offer a unique combination of highly reactive electroph...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Bifunctional aromatic building blocks are the cornerstone of modern drug discovery and agrochemical development. Among these, formyl-nitrobenzoic acids offer a unique combination of highly reactive electrophilic and electron-withdrawing centers. Specifically, 4-formyl-3-nitrobenzoic acid [1] has emerged as a privileged scaffold, heavily utilized in the synthesis of complex spirooxindoles such as the MDM2-p53 inhibitor BI-0282[2] and various isoxazoline-based insecticidal compounds[3].
However, the regiochemistry of the formyl (-CHO) and nitro (-NO₂) groups relative to the carboxylic acid (-COOH) profoundly impacts the molecule's reactivity, pKa, and steric profile. This guide provides a rigorous comparative analysis between 4-formyl-3-nitrobenzoic acid and its primary commercially relevant isomer, 3-formyl-4-nitrobenzoic acid, detailing their physicochemical differences and providing self-validating protocols for their characterization and application.
Physicochemical and Structural Comparison
While both isomers share the same molecular weight and core functional groups, their electronic topologies dictate entirely different chemical behaviors. In 4-formyl-3-nitrobenzoic acid[1], the formyl group is para to the carboxylic acid, maximizing resonance-driven electrophilicity. Conversely, in 3-formyl-4-nitrobenzoic acid[4], the nitro group is para to the carboxylic acid, which drastically lowers the pKa of the benzoic acid moiety due to strong electron withdrawal.
As an application scientist, the selection between these isomers is never arbitrary; it is driven by the underlying electronic coupling required for downstream synthesis.
The ortho-relationship between the formyl and nitro groups in both isomers creates significant steric bulk around the aldehyde. However, in 4-formyl-3-nitrobenzoic acid , the aldehyde carbon is exceptionally electrophilic due to the combined inductive pull of the adjacent nitro group and the resonance pull of the para-carboxylic acid. This makes it an ideal, highly reactive substrate for late-stage reductive aminations[2].
The primary synthetic challenge lies in chemoselectivity : the reducing agent must trap the transient iminium ion without reducing the highly sensitive nitro group, which would otherwise lead to premature cyclization, off-target Davis-Beirut reactions, or polymerization[2].
Analytical Characterization Workflow
Differentiating these regioisomers during synthesis (e.g., following the nitration of 4-formylbenzoic acid) requires an orthogonal analytical approach to prevent catastrophic downstream failures.
Orthogonal analytical workflow for structural validation of formyl-nitrobenzoic acid regioisomers.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks that must be met before proceeding to subsequent steps.
Protocol 1: Isomer Differentiation via 2D NMR (HMBC)
To definitively assign the regiochemistry of the isolated isomers, 1D ¹H NMR is insufficient due to overlapping aromatic signals. A self-validating 2D HMBC (Heteronuclear Multiple Bond Correlation) approach is required.
Sample Preparation: Dissolve 10 mg of the purified isomer in 0.5 mL of DMSO-d6. Add 0.01% TMS as an internal standard.
Data Acquisition: Acquire standard ¹H, ¹³C, and HMBC spectra at 298 K.
Regiochemical Assignment (Self-Validation Check):
For 4-formyl-3-nitrobenzoic acid : The aldehyde proton (~10.3 ppm) will show a strong ³J HMBC correlation to the C5 aromatic carbon and the C3 carbon (bearing the nitro group).
For 3-formyl-4-nitrobenzoic acid : The aldehyde proton will show ³J correlations to the C2 and C6 aromatic carbons, but structurally different coupling to the nitro-bearing carbon (C4).
Validation Gate: The assignment is only validated when the ¹³C chemical shifts of the nitro-bearing carbons (~148-150 ppm) align perfectly with the ³J correlations from the formyl proton, establishing an unbreakable logical proof of the regiochemistry.
This protocol describes the coupling of 4-formyl-3-nitrobenzoic acid with a primary amine, a critical step in synthesizing MDM2-p53 inhibitor scaffolds[2].
Imine Formation: Dissolve 4-formyl-3-nitrobenzoic acid (1.0 eq) and the target primary amine (1.05 eq) in anhydrous dichloromethane (DCM) with a catalytic amount of acetic acid. Stir at room temperature for 2 hours.
Validation Gate: Sample the reaction mixture for LC-MS. The system is validated to proceed only when the extracted ion chromatogram (EIC) shows >95% conversion to the intermediate imine mass [M+H]⁺, with the complete disappearance of the aldehyde peak.
Chemoselective Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
Causality Note: NaBH(OAc)₃ is explicitly chosen over NaBH₄. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, rendering it mild enough to reduce the iminium ion without touching the highly reactive ortho-nitro group[2].
Quench & Isolation: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.
Final Structural Validation: Analyze the crude product via ¹H NMR.
Validation Gate: The protocol is considered successful if the aldehyde proton singlet (~10.3 ppm) is completely absent, replaced by a new benzylic CH₂ signal (~4.0–4.5 ppm), and the integration of the aromatic nitro-adjacent protons remains exactly 1:1 relative to the rest of the scaffold.
Mechanistic pathway of chemoselective reductive amination preserving the nitro group.
References
National Institutes of Health. "4-Formyl-3-nitrobenzoic acid | C8H5NO5 | CID 18462627 - PubChem". PubChem. URL:[Link]
ACS Publications. "Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction". Organic Process Research & Development. URL:[Link]
Google Patents. "WO2013026695A1 - Isoxazoline derivatives as insecticidal compounds". European Patent Office.
Comparative Analysis of Synthesis Routes for 4-Formyl-3-nitrobenzoic Acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Formyl-3-nitrobenzoic acid (CAS: 43192-54-5) Introduction & Strategic Importance 4-Formyl-3-nitrobenzoic acid is a highly ver...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Compound: 4-Formyl-3-nitrobenzoic acid (CAS: 43192-54-5)
Introduction & Strategic Importance
4-Formyl-3-nitrobenzoic acid is a highly versatile bifunctional building block utilized extensively in advanced medicinal chemistry. It serves as a critical intermediate in the synthesis of MDM2-p53 protein-protein interaction inhibitors (such as BI-0282 and complex spirooxindole derivatives)[1] and benzamide-based anti-cancer toxins targeting
β
-tubulin[2]. The molecule's dual reactivity—featuring a formyl group primed for reductive aminations[3] and a carboxylic acid ready for EDC/DMAP-mediated amide couplings[2]—makes it indispensable for late-stage functionalization. However, synthesizing this specific regioisomer presents significant electronic and chemoselective challenges.
This guide objectively compares the two primary synthetic pathways used to generate 4-formyl-3-nitrobenzoic acid, detailing the mechanistic causality behind their yields and providing self-validating experimental protocols.
Mechanistic Causality: Why Regioselectivity Fails in Direct Nitration
The synthesis of 4-formyl-3-nitrobenzoic acid typically falls into two strategic categories: Route A (Direct Nitration) and Route B (Benzylic Oxidation).
Route A: Direct Nitration of 4-Formylbenzoic Acid
In 4-formylbenzoic acid, both the formyl (-CHO) and carboxyl (-COOH) groups are electron-withdrawing and meta-directing. Because the formyl group is a stronger deactivating moiety than the carboxyl group, it exerts dominant control over the transition state of the electrophilic aromatic substitution. Consequently, the incoming nitronium ion (
NO2+
) is directed primarily to the positions meta to the formyl group (C2 and C6), which are ortho to the carboxyl group. This electronic bias results in 4-formyl-2-nitrobenzoic acid as the major thermodynamic product, leaving the desired 3-nitro isomer as a minor byproduct[4].
Route B: Radical Bromination & Oxidation of 4-Methyl-3-nitrobenzoic Acid
To circumvent the regioselectivity failure of direct nitration, a "pre-installed" approach is superior. Starting from commercially available 4-methyl-3-nitrobenzoic acid, the nitro group is already fixed at the target C3 position. The synthetic challenge shifts from regioselective nitration to chemoselective oxidation. Direct strong oxidation (e.g.,
KMnO4
) would over-oxidize the methyl group to a carboxylic acid. Instead, a radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) selectively targets the benzylic position, forming a dibromomethyl intermediate. Subsequent mild oxidation/hydrolysis using N-methylmorpholine N-oxide (NMO) yields the formyl group without affecting the existing carboxylic acid[5].
Pathway Visualization
Fig 1: Divergent synthesis pathways for 4-Formyl-3-nitrobenzoic acid comparing regioselectivity.
Quantitative Data Comparison
Parameter
Route A: Direct Nitration
Route B: Benzylic Oxidation
Starting Material
4-Formylbenzoic acid
4-Methyl-3-nitrobenzoic acid
Regioselectivity
Poor (Favors 2-nitro isomer)
Excellent (Pre-installed nitro)
Target Isomer Yield
~15 - 20%
> 70% (Over 2 steps)
Purification Complexity
High (Difficult isomer separation)
Moderate (Standard workup)
Scalability
Poor (Due to low target yield)
High (Reliable radical chemistry)
Primary Use Case
Small-scale library generation
Process chemistry & scale-up
Self-Validating Experimental Protocols
Protocol A: Direct Nitration of 4-Formylbenzoic Acid (Regioselective Mixture)
Note: This protocol is only recommended if the 2-nitro isomer is also desired for parallel library synthesis.
Step-by-Step Methodology:
Preparation: Cool a solution of 4-formylbenzoic acid (1.0 equiv, e.g., 0.2 g, 1.3 mmol) in concentrated sulfuric acid (
H2SO4
, 0.5 mL) to 0 °C in an ice bath[4].
Electrophilic Addition: Slowly add fuming nitric acid (
HNO3
, 0.1 mL) dropwise over 5 minutes to maintain internal temperature and prevent thermal runaway[4].
Reaction: Remove the ice bath and stir the mixture for 20 hours at room temperature[4].
Quenching & Isolation: Pour the reaction mixture into ice-cooled water. Filter the resulting white solid precipitate under a vacuum[4].
Purification: Subject the crude solid to silica gel column chromatography using a Hexane/Ethyl Acetate (1:4) eluent system to separate the regioisomers[4].
Note: This is the industry-standard route for selectively obtaining the 3-nitro isomer.
Step-by-Step Methodology:
Radical Initiation: Dissolve 4-methyl-3-nitrobenzoic acid (1.0 equiv) in a halogenated solvent (e.g., carbon tetrachloride or trifluorotoluene). Add N-bromosuccinimide (NBS, 2.1 equiv) and a catalytic amount of Azobisisobutyronitrile (AIBN)[5].
Bromination: Reflux the mixture under an inert nitrogen atmosphere. Validation checkpoint: Monitor via TLC or
1
H-NMR until the benzylic methyl protons (
δ
~2.6 ppm) completely disappear, indicating full conversion to the dibromomethyl intermediate.
Solvent Swap: Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
Hydrolysis/Oxidation: Dissolve the crude dibromide in a polar aprotic solvent (e.g., DMF or Acetonitrile) and treat with N-methylmorpholine N-oxide (NMO)[5]. Stir at room temperature until hydrolysis is complete.
Workup: Dilute with water, extract with ethyl acetate, wash the organic layer with brine, dry over
Na2SO4
, and concentrate to yield the highly pure 4-formyl-3-nitrobenzoic acid.
Self-Validation System:
Successful conversion is confirmed by the appearance of the distinct formyl proton at
δ
10.03 ppm (DMSO-
d6
) and the complete absence of benzylic protons[4].
References
Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. Organic Process Research & Development - ACS Publications. 1
A Multipronged Approach Establishes Covalent Modification of
β
-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Journal of Medicinal Chemistry - ACS Publications. 2
Isoxazoline derivatives as insecticidal compounds. WO2013026695A1 / EP2748155B1 - Google Patents. 4
Spiro[3h-indole-3,2'-pyrrolidin]-2(1h)-one compounds and derivatives as mdm2-p53 inhibitors. US20170247394A1 - Google Patents. 5
Reactivity Profiling: A Comparative Guide to 4-Formyl and 3-Nitro Groups in Organic Synthesis
As a Senior Application Scientist, I frequently design synthetic routes that leverage the orthogonal reactivity of multi-substituted arenes. In drug discovery and complex molecule synthesis, the 4-formyl and 3-nitro grou...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently design synthetic routes that leverage the orthogonal reactivity of multi-substituted arenes. In drug discovery and complex molecule synthesis, the 4-formyl and 3-nitro groups represent a classic and highly privileged pairing. Both are powerful electron-withdrawing groups (EWGs), yet they operate through fundamentally different electronic mechanisms and offer completely orthogonal pathways for downstream functionalization.
This guide objectively compares the reactivity profiles of the 4-formyl and 3-nitro groups, detailing their synergistic effects on aromatic ring activation and providing field-proven, self-validating experimental protocols for chemoselective derivatization.
Electronic Properties & Hammett Analysis
To understand the reactivity of these groups, we must first quantify their electronic influence on the aromatic scaffold using Hammett substituent constants[1].
While both groups deactivate the ring toward Electrophilic Aromatic Substitution (EAS) and activate it toward Nucleophilic Aromatic Substitution (SNAr), the causality of their withdrawal differs:
4-Formyl Group: Operates primarily through resonance delocalization . It withdraws electron density directly from the ortho and para positions, stabilizing anionic intermediates via extended conjugation into the carbonyl oxygen.
3-Nitro Group: Operates primarily through a powerful inductive/field effect . Because it is in the meta position relative to the formyl group (in a 1,4-disubstituted scaffold), it cannot delocalize charge via resonance from the para position, but its extreme electronegativity drastically lowers the overall electron density of the ring.
Quantitative Comparison Data
Property
4-Formyl Group (-CHO)
3-Nitro Group (-NO
2
)
Hammett Constant (
σ
)
σp
= 0.42
σm
= 0.71
Primary Electronic Effect
Resonance (Delocalization)
Inductive / Field Effect
SNAr Activation
Activates ortho/para positions
Activates ortho/para positions
Electrophilicity
High (Carbonyl carbon)
Low (Unless reduced)
Chemoselective Transformation
Reductive amination, Olefination
Reduction to aniline
Synergistic Ring Activation: Nucleophilic Aromatic Substitution (SNAr)
When both groups are present on the same scaffold—such as in 4-fluoro-3-nitrobenzaldehyde —they synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the arene. The fluorine atom, being ortho to the nitro group and para to the formyl group, becomes highly susceptible to nucleophilic attack[2].
Mechanistic Causality: The incoming nucleophile (e.g., an amine) attacks the fluorinated carbon, forming a negatively charged Meisenheimer complex. The 3-nitro group inductively stabilizes this localized negative charge, while the 4-formyl group delocalizes the charge via resonance. This dual-stabilization makes the activation energy for the addition step exceptionally low.
Figure 1: Synergistic activation of the aromatic ring by 4-formyl and 3-nitro groups during SNAr.
Orthogonal Reactivity: Carbonyl vs. Nitro Chemistry
The true power of the 4-formyl/3-nitro pairing lies in their orthogonal functionalization. You can selectively react one group while leaving the other completely intact.
Chemoselective Formyl Reactivity: The formyl group can be converted to an amine via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)
3
). The steric bulk and electron-withdrawing acetoxy ligands of NaBH(OAc)
3
reduce its nucleophilicity compared to NaBH
4
. Consequently, it selectively reduces the transiently formed, highly electrophilic iminium ion without reducing the neutral aldehyde or the nitro group[3].
Chemoselective Nitro Reactivity: The nitro group can be selectively reduced to an aniline using mild reducing agents like Tin(II) chloride (SnCl
2
) or Iron/HCl. This avoids the use of Palladium-catalyzed hydrogenation (Pd/C, H
2
), which could inadvertently reduce the formyl group to a benzylic alcohol or cause decarbonylation.
Figure 2: Orthogonal synthetic workflows exploiting the distinct reactivities of formyl and nitro.
Experimental Protocols
The following methodologies are designed as self-validating systems . They include built-in visual and chemical checkpoints to ensure the integrity of the reaction at every step.
Protocol 1: Chemoselective SNAr of 4-Fluoro-3-nitrobenzaldehyde
Objective: Displace the activated fluorine with a secondary amine (e.g., morpholine) without touching the formyl or nitro groups.
Setup: Dissolve 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in anhydrous DMF (0.2 M).
Base Addition: Add anhydrous K
2
CO
3
(2.0 eq). Causality: K
2
CO
3
acts as an insoluble proton scavenger, preventing the amine from forming an unreactive ammonium salt.
Nucleophile Addition: Add morpholine (1.1 eq) dropwise at 0 °C.
Self-Validation (Colorimetric): The reaction mixture will immediately transition from pale yellow to a deep, vibrant orange/red. This color change is a reliable indicator of the formation of the highly conjugated 4-amino-3-nitroarene system.
Monitoring & Workup: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). Once complete, quench with ice water. The product will precipitate as a bright yellow/orange solid. Filter and wash with cold water. Typical yield: 85-95%.
Protocol 2: Chemoselective Reductive Amination of the 4-Formyl Group
Objective: Convert the formyl group to a benzylamine derivative while leaving the 3-nitro group intact.
Imine Formation: Dissolve the 4-substituted-3-nitrobenzaldehyde (1.0 eq) and a primary amine (1.05 eq) in 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 eq) to catalyze imine formation.
Reduction: Add NaBH(OAc)
3
(1.5 eq) in portions at room temperature. Causality: DCE is the optimal solvent here as it provides the perfect balance of solubility for the borohydride species while suppressing unwanted side reactions[3].
Self-Validation (TLC & Polarity): Stir for 4-12 hours. Monitor via TLC. The starting aldehyde will disappear, and a new, highly polar spot (the amine) will appear at a lower Rf. Crucially, the spot will remain yellow (indicating the nitro group is intact). If over-reduction to the aniline occurs, the spot will turn dark brown/red upon exposure to air or UV.
Workup: Quench carefully with saturated aqueous NaHCO
3
to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane, dry over Na
2
SO
4
, and concentrate. Typical yield: 75-90%.
References
Title: Hammett equation | Source: Wikipedia | URL: [Link]
Title: Full article: Asymmetric synthesis of 3-azide-4-fluoro-l-phenylalanine | Source: Taylor & Francis | URL: [Link]
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride | Source: ACS Publications | URL: [Link]
Benchmarking Catalytic Systems for the Selective Synthesis of 4-Formyl-3-nitrobenzoic Acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodologies Introduction & Chemical Context 4-Formyl-3-nitrobenzoic acid is a h...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Type: Objective Comparison Guide & Experimental Methodologies
Introduction & Chemical Context
4-Formyl-3-nitrobenzoic acid is a highly valuable bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of complex polycyclic scaffolds. Notably, it serves as a critical intermediate in the late-stage reductive amination and Davis–Beirut reactions used to construct potent MDM2-p53 protein-protein interaction inhibitors, such as BI-0282[1],[2]. It is also employed in the synthesis of benzamide-based anti-cancer toxins targeting β-tubulin[3],[4].
The primary synthetic route to 4-formyl-3-nitrobenzoic acid involves the benzylic oxidation of 4-methyl-3-nitrobenzoic acid[5]. However, the strong electron-withdrawing nature of the nitro group, combined with the inherent reactivity of the intermediate benzaldehyde, makes chemoselective oxidation notoriously difficult. The primary liability is overoxidation to the corresponding dicarboxylic acid (4-carboxy-3-nitrobenzoic acid).
As a Senior Application Scientist, I have benchmarked three distinct catalytic systems for this transformation. This guide evaluates their performance, explains the mechanistic causality behind their selectivity, and provides self-validating experimental protocols for immediate laboratory implementation.
Mechanistic pathway of 4-methyl-3-nitrobenzoic acid oxidation showing the overoxidation risk.
Quantitative Benchmarking Data
The following table summarizes the performance of three catalytic systems evaluated under optimized conditions. The goal is to maximize the yield of the formyl derivative while suppressing the formation of the carboxy derivative.
Catalytic System
Oxidant
Temp (°C)
Time (h)
Conversion (%)
Selectivity: Formyl (%)
Selectivity: Carboxy (%)
Co(OAc)₂ / Mn(OAc)₂ / NaBr
O₂ (Air, 5 atm)
90
4.0
98
62
36
V₂O₅
H₂O₂ (30% aq)
60
6.5
88
85
3
TEMPO / LiClO₄ (Electro)
Anodic Current
25
3.0
94
96
< 1
Data Interpretation:
Co/Mn/Br (Industrial Standard): Offers the highest conversion rate but suffers from poor chemoselectivity. The highly reactive peroxy radicals inevitably drive a significant portion of the aldehyde to the carboxylic acid.
V₂O₅ / H₂O₂ (Green Alternative): Provides excellent selectivity by utilizing a biphasic system that partitions the aldehyde away from the aqueous oxidant, though it requires longer reaction times.
TEMPO Electrocatalysis (Modern Approach): Delivers the best balance of conversion and selectivity. The kinetic barrier of the bulky oxoammonium ion prevents the overoxidation of the hydrated aldehyde intermediate.
Experimental workflow for benchmarking parallel catalytic oxidation systems.
Protocol A: Co/Mn/Br-Catalyzed Aerobic Oxidation
Causality: The bromide ion acts as a radical transfer agent. It is oxidized by Co(III) to form a bromine radical, which abstracts a hydrogen from the benzylic methyl group of 4-methyl-3-nitrobenzoic acid[5]. Mn(II) acts as a co-catalyst to accelerate the reoxidation of Co(II) back to Co(III) via interaction with peroxy radicals.
Pressurize the reactor with synthetic air to 5 atm and heat to 90 °C under vigorous stirring (800 rpm) to ensure optimal gas-liquid mass transfer.
After 4 hours, cool the reactor to room temperature and safely vent the pressure.
Quench with cold water (50 mL) to precipitate the crude product. Filter and wash with ice-cold water.
Self-Validation Checkpoint: The reaction mixture will initially appear dark purple (dominance of active Co(III) species). As the substrate is depleted and the catalytic cycle reaches a steady state, the solution will transition to a lighter pink/brown. A failure to observe the initial dark purple color indicates catalyst poisoning or insufficient oxygen saturation.
Protocol B: V₂O₅ / H₂O₂ Biphasic Oxidation
Causality: V₂O₅ reacts with H₂O₂ to form highly reactive peroxovanadium complexes. These species facilitate a controlled two-electron oxygen transfer. By running the reaction in a biphasic system (Ethyl Acetate/Water), the newly formed 4-formyl-3-nitrobenzoic acid rapidly partitions into the organic phase, physically separating it from the aqueous peroxovanadium species and preventing overoxidation.
Procedure:
Suspend 4-methyl-3-nitrobenzoic acid (10 mmol) in a mixture of Ethyl Acetate (20 mL) and Water (10 mL).
Add V₂O₅ powder (0.5 mmol). Heat the biphasic mixture to 60 °C.
Add 30% aqueous H₂O₂ (30 mmol) dropwise over 2 hours using a syringe pump.
Stir for an additional 4.5 hours at 60 °C.
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Self-Validation Checkpoint: The dissolution of the orange V₂O₅ powder into a deep red/brown homogeneous aqueous phase validates the formation of the active peroxovanadium species. Mild effervescence is normal, but vigorous bubbling indicates unproductive H₂O₂ disproportionation (often caused by trace metal impurities); if this occurs, the yield will drop significantly.
Protocol C: TEMPO-Mediated Electrocatalysis
Causality: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) is anodically oxidized at the electrode surface to the highly electrophilic oxoammonium ion. This ion selectively oxidizes the benzylic intermediate to the aldehyde. Because the oxoammonium ion is sterically hindered, it cannot easily attack the aldehyde hydrate, rendering overoxidation to the carboxylic acid kinetically disfavored at room temperature.
Procedure:
In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, dissolve 4-methyl-3-nitrobenzoic acid (10 mmol) in an Acetonitrile/Water mixture (4:1 v/v, 40 mL).
Add TEMPO (1.0 mmol) and LiClO₄ (0.1 M) as the supporting electrolyte.
Add 2,6-lutidine (20 mmol) to act as a non-nucleophilic base to neutralize the generated protons.
Apply a constant current of 15 mA/cm² at 25 °C until 2.2 Faradays/mol of charge is passed (approx. 3 hours).
Evaporate the acetonitrile, acidify the aqueous layer to pH 3 with 1M HCl, and extract with dichloromethane (3 x 20 mL).
Self-Validation Checkpoint: Prior to the preparative run, conduct Cyclic Voltammetry (CV). A reversible redox couple at ~0.8 V (vs. Ag/AgCl) confirms the active TEMPO/oxoammonium cycle. During bulk electrolysis, the cell voltage should remain stable; a sudden spike in voltage indicates electrode passivation (polymerization on the anode), requiring immediate electrode polishing.
Conclusion
For researchers synthesizing 4-formyl-3-nitrobenzoic acid as an intermediate for complex API scaffolds (such as MDM2-p53 inhibitors[1]), TEMPO-mediated electrocatalysis is the superior choice. It provides near-perfect chemoselectivity (96%), eliminating the need for arduous chromatographic separation of the overoxidized carboxylic acid byproduct. While the Co/Mn/Br system remains viable for massive industrial scale-ups where fractional crystallization is economically feasible, its 36% overoxidation rate makes it unsuitable for precise, discovery-stage medicinal chemistry.
References
Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-Formyl-3-nitrobenzoic Acid
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock of all subsequent research. An incorrectly identified compound can invalid...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock of all subsequent research. An incorrectly identified compound can invalidate extensive biological screening, pharmacokinetic studies, and process optimization efforts, leading to significant loss of time and resources. This guide provides a comprehensive, multi-technique approach to the structural validation of a newly synthesized batch of 4-formyl-3-nitrobenzoic acid (C₈H₅NO₅), a key building block in medicinal chemistry.
We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and the logic of data interpretation. This framework treats the validation process not as a series of disparate measurements, but as an integrated, self-reinforcing system designed to provide the highest degree of confidence in the final structure.
Table 1: Physicochemical Properties of 4-Formyl-3-nitrobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule.[3] By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can construct a detailed map of the molecule's atomic framework.
Expertise & Causality: Why NMR is the Primary Tool
For a substituted aromatic system like 4-formyl-3-nitrobenzoic acid, NMR is indispensable. It not only confirms the presence of the aromatic ring but also definitively establishes the substitution pattern—something that other techniques cannot do. The chemical shifts are highly sensitive to the electron-withdrawing effects of the nitro, formyl, and carboxyl groups, while the spin-spin coupling patterns reveal the spatial relationships between the aromatic protons.
¹H & ¹³C NMR: Predicted Data
The expected chemical shifts (δ) in a suitable solvent like DMSO-d₆ are summarized below. These predictions are based on established principles of substituent effects on aromatic systems.[4][5][6]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Formyl-3-nitrobenzoic Acid (in DMSO-d₆)
Nucleus
Assignment
Predicted δ (ppm)
Expected Multiplicity
Key Insights
¹H
Carboxylic Acid (-COOH)
> 13.0
Singlet, broad
Highly deshielded, exchangeable proton.
Aldehyde (-CHO)
~10.5
Singlet
Characteristic downfield shift for formyl protons.
Note: DMSO-d₆ is often chosen for its ability to dissolve carboxylic acids and for shifting the broad -COOH proton signal downfield, away from other signals.[7]
Experimental Protocol: NMR Analysis
Sample Preparation: Accurately weigh ~10-15 mg of the synthesized 4-formyl-3-nitrobenzoic acid and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. A standard pulse sequence is typically sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C{¹H} proton-decoupled NMR spectrum. This experiment requires a longer acquisition time due to the lower natural abundance of ¹³C.[8]
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale by referencing the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H) or the internal standard (TMS at δ 0.00 ppm).[9]
Integration and Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons in the molecule.
Trustworthiness: A Self-Validating Workflow
The NMR workflow provides internal checks for consistency. The integration of the ¹H spectrum must correspond to the number of protons in the proposed structure (1:1:1:1:1 ratio for the aldehyde and three unique aromatic protons). The splitting patterns must be consistent with the substitution pattern; for example, the proton at C-6 should appear as a doublet of doublets, coupled to both H-2 and H-5. The number of signals in the ¹³C spectrum must match the number of unique carbon atoms in the molecule.
Fig. 1: Workflow for NMR-based structural validation.
Infrared (IR) Spectroscopy: Probing Functional Groups
While NMR maps the skeleton, IR spectroscopy provides definitive evidence for the presence of specific functional groups by detecting their characteristic vibrational frequencies.
Expertise & Causality: Why IR is a Critical Secondary Method
For 4-formyl-3-nitrobenzoic acid, IR spectroscopy serves as a rapid and highly effective confirmation tool. The molecule contains several strongly IR-active groups: a carboxylic acid, an aldehyde, and a nitro group. The presence and nature of their absorption bands, particularly the exceptionally broad O-H stretch of the carboxylic acid and the strong carbonyl (C=O) stretches, provide a unique "fingerprint" that is difficult to misinterpret.[10]
IR: Predicted Data
The presence of key functional groups can be confirmed by identifying their characteristic absorption bands in the IR spectrum.
Table 3: Predicted IR Absorption Frequencies for 4-Formyl-3-nitrobenzoic Acid
Wavenumber (cm⁻¹)
Functional Group
Vibration Type
Expected Appearance
3300 - 2500
Carboxylic Acid
O-H Stretch
Very broad, strong; may obscure C-H stretches.[11][12]
Attenuated Total Reflectance (ATR) is a modern, rapid alternative to traditional KBr pellets.[15]
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.
Sample Application: Place a small amount (a few milligrams) of the dry, synthesized powder directly onto the ATR crystal.
Pressure Application: Lower the ATR press arm to ensure firm contact between the sample and the crystal.
Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum over the range of 4000-400 cm⁻¹.
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Trustworthiness: Cross-Validation of Functional Groups
The IR spectrum must be consistent with the functional groups identified by NMR. The very broad O-H signal corroborates the highly deshielded -COOH proton seen in the ¹H NMR. The strong carbonyl band(s) around 1700 cm⁻¹ align with the two carbonyl carbons observed in the ¹³C NMR. The presence of strong N-O stretching bands confirms the nitro-substituent, a group that is silent in ¹H NMR but whose electronic effect is observed.
Fig. 2: Workflow for IR-based functional group validation.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the definitive molecular weight of the synthesized compound, and with high-resolution instruments (HRMS), it can confirm the elemental composition.
Expertise & Causality: Why MS is the Final Arbiter of Identity
The molecular weight is a fundamental physical property. MS provides a direct measurement of the mass-to-charge ratio (m/z) of the molecular ion, which should perfectly match the calculated value for C₈H₅NO₅.[1] High-resolution techniques like ESI-TOF (Electrospray Ionization - Time of Flight) can measure this mass to within a few parts per million (ppm), providing extremely high confidence in the molecular formula and ruling out alternative structures with the same nominal mass.[15]
MS: Predicted Data
Analysis by negative ion mode ESI-MS is often preferred for carboxylic acids, as they readily deprotonate to form a stable [M-H]⁻ anion.[16][17]
Table 4: Predicted High-Resolution Mass Spectrometry Data for 4-Formyl-3-nitrobenzoic Acid
Ion Species
Calculated m/z
Analysis Mode
Key Insights
[M-H]⁻
194.00950
Negative ESI
Confirms molecular weight via deprotonation.
[M+H]⁺
196.02405
Positive ESI
Alternative confirmation of molecular weight.
[M+Na]⁺
218.00599
Positive ESI
Common sodium adduct, aids in confirmation.
Key Fragments
[M-H-OH]⁻
177.0033
Negative ESI
Loss of hydroxyl radical from carboxylate.
[M-H-NO₂]⁻
148.0190
Negative ESI
Loss of nitro group, a common fragmentation pathway.
Experimental Protocol: ESI-MS Analysis
Sample Preparation: Prepare a dilute solution of the synthesized compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
Infusion: Infuse the sample solution directly into the electrospray source at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 Da).
Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M-H]⁻ or [M+H]⁺). Compare the measured exact mass to the calculated theoretical mass for the formula C₈H₅NO₅. The mass error should ideally be less than 5 ppm. Analyze other major peaks to see if they correspond to expected fragments or adducts.
Trustworthiness: Unambiguous Formula Confirmation
If HRMS analysis yields an [M-H]⁻ ion with a measured m/z of 194.0095 ± 0.0010 (a mass error of ~5 ppm), it provides unequivocal evidence for the elemental composition C₈H₄NO₅⁻. This result, combined with the connectivity from NMR and the functional group data from IR, completes the validation triad, leaving virtually no room for structural ambiguity.
Fig. 3: Workflow for MS-based molecular formula validation.
Comparative Summary of Validation Techniques
No single technique is sufficient for complete structural validation. It is the synergistic and orthogonal nature of these methods that provides the necessary level of scientific rigor.
Table 5: Comparison of Analytical Techniques for Structural Validation
Gives little to no information about connectivity or isomers on its own.
Conclusion
The structural validation of a synthesized compound like 4-formyl-3-nitrobenzoic acid is a systematic process of evidence accumulation. By integrating the precise atomic connectivity from NMR spectroscopy , the unambiguous functional group confirmation from IR spectroscopy , and the definitive molecular formula from high-resolution mass spectrometry , we construct a logical, self-validating case for the molecule's identity. This multi-faceted approach ensures the scientific integrity of the material, providing a solid and trustworthy foundation for its use in research, development, and commercial applications.
References
Patsnap Eureka. (2026, March 5). How to Compare Aromatic Compounds Using NMR Spectroscopy.
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.
ResearchGate. (n.d.). Aldehyde and carboxylic acid IR stretching and bending mode frequencies.
Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra.
Chemistry LibreTexts. (2021, December 27). 3.10: Spectroscopy of Aromatic Compounds.
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
Chemistry Steps. (2025, August 29). Interpreting IR Spectra.
PubChem. (n.d.). 4-Formyl-3-nitrobenzoic acid.
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
Benchchem. (n.d.). A Comprehensive Spectroscopic Guide to 3-Methyl-2-nitrobenzoic Acid.
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2234.
Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances.
Fluorochem. (n.d.). 3-Formyl-4-nitrobenzoic acid.
ChemScene. (n.d.). 4-Formyl-3-nitrobenzoic acid.
ResearchGate. (2019, June 28). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.
PubChem. (n.d.). 3-Nitrobenzoic acid.
PubMed. (2007, March 15). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry.
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
Physicochemical Hazard Profile & Reactivity Causality
Operational Guide: Proper Handling and Disposal Procedures for 4-Formyl-3-nitrobenzoic Acid As a crucial building block in organic synthesis and drug development, 4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9) presents...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Proper Handling and Disposal Procedures for 4-Formyl-3-nitrobenzoic Acid
As a crucial building block in organic synthesis and drug development, 4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9) presents unique handling and disposal challenges due to its polyfunctional nature. This guide provides laboratory professionals with field-proven, step-by-step methodologies for the safe segregation, neutralization, and disposal of this compound, ensuring compliance with Environmental Health and Safety (EH&S) standards.
To design a self-validating disposal protocol, we must first understand the molecular behavior of 4-Formyl-3-nitrobenzoic acid. The molecule contains three highly reactive moieties, each dictating specific disposal constraints:
Carboxylic Acid (-COOH): Imparts weak acidity to solutions. If disposed of in unneutralized aqueous streams, it lowers the pH, which can corrode standard plumbing or react dangerously with incompatible waste (e.g., cyanides or sulfides) to release toxic gases.
Nitro Group (-NO2): Acts as a strong electron-withdrawing group and possesses inherent oxidizing potential. Mixing this compound with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) can trigger highly exothermic, potentially explosive reduction reactions.
Formyl Group (-CHO): Highly susceptible to nucleophilic attack. Accidental mixing with primary amine waste streams will lead to spontaneous, exothermic Schiff base condensation, releasing water and heat.
According to standard Safety Data Sheets, the compound is classified under GHS as an irritant (H315, H319, H335)[1]. Proper disposal requires preventing the aerosolization of the powder and mitigating its chemical reactivity prior to waste consolidation[2].
Waste Segregation & Compatibility Matrix
Before executing disposal, waste must be strictly categorized. The following table summarizes the compatibility of 4-Formyl-3-nitrobenzoic acid with common laboratory waste streams and provides quantitative thresholds for safe handling.
Waste Category
Compatibility
Quantitative Thresholds
Mechanistic Rationale
Halogenated Solvents
Compatible
Storage ≤ 25°C
Non-reactive; compound remains stable in solution for standard incineration.
Non-Halogenated Solvents
Compatible
Storage ≤ 25°C
Standard reaction solvents (e.g., DMF, DMSO) safely solvate the compound without reaction.
Aqueous Streams
Conditionally Compatible
Neutralize to pH 6.0–8.0
Prevents acid-catalyzed side reactions and downstream plumbing corrosion.
Drives exothermic reduction of both the nitro and formyl groups.
Primary/Secondary Amines
Incompatible
N/A
Spontaneous Schiff base formation releasing water and heat.
Step-by-Step Disposal Methodologies
The following protocols ensure that the chemical is safely contained and prepped for EH&S pickup. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash[3].
Protocol A: Solid Waste Consolidation
Applicability: Unreacted powder, contaminated weigh boats, spatulas, and filter paper.
Preparation: Don appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat. Conduct all solid transfers inside a certified chemical fume hood to prevent inhalation of irritating dust (H335)[1].
Collection: Carefully sweep or transfer all solid residues into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.
Containment: Seal the container tightly. Do not compact the powder forcefully; friction or pressure should always be minimized around nitro-aromatic compounds.
Labeling: Affix a hazardous waste tag. Explicitly list "4-Formyl-3-nitrobenzoic acid" and check the boxes for "Solid" and "Toxic/Irritant".
Storage: Store the sealed container in a designated secondary containment tray at room temperature (or 4°C for long-term accumulation, matching pure compound storage recommendations) away from direct light and incompatible chemicals[4].
Quenching Verification: Ensure that any reactive intermediates or catalysts in the reaction mixture are fully quenched before initiating waste consolidation. This is a critical self-validating step to prevent runaway reactions in the waste carboy.
Solvent Segregation: Identify the primary solvent matrix. Transfer the mixture into the appropriate EH&S-approved carboy (e.g., "Halogenated Organic Waste" or "Non-Halogenated Organic Waste").
Aqueous Neutralization (If Applicable): If the waste is primarily aqueous, verify the pH using indicator strips. Carefully neutralize the solution to a target pH of 6.0–8.0 using a dilute, weak base (e.g., 5% Sodium Bicarbonate solution) to prevent exothermic spiking before adding it to the general aqueous waste stream.
Manifesting: Log the estimated mass or concentration of 4-Formyl-3-nitrobenzoic acid added to the carboy on the continuous waste log to ensure accurate incineration manifesting.
Spill Response & Decontamination
In the event of a containment breach during disposal operations:
Solid Spills: Do not dry sweep. Lightly moisten the powder with a compatible solvent (e.g., water or ethanol) to prevent aerosolization. Wipe up with absorbent pads and place all materials into a solid hazardous waste container[1].
Liquid Spills: Contain the spill using inert absorbent material (e.g., vermiculite or sand). Avoid using combustible absorbents like sawdust due to the oxidizing potential of the nitro group. Scoop the absorbed mixture into an HDPE container for EH&S pickup.
Disposal Workflow Visualization
To streamline laboratory operations, follow this logical decision tree for routing 4-Formyl-3-nitrobenzoic acid waste streams.
Logical decision tree for 4-Formyl-3-nitrobenzoic acid waste segregation.